Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride
Description
The exact mass of the compound Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1-(aminomethyl)cyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-7(10)8(6-9)4-2-3-5-8;/h2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWHVYVMIGZOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656477 | |
| Record name | Methyl 1-(aminomethyl)cyclopentane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171925-49-7 | |
| Record name | Methyl 1-(aminomethyl)cyclopentane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride
Abstract
Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride is a key chemical intermediate, notably in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a quaternary carbon on a cyclopentyl ring with both an aminomethyl and a carboxylate group, presents unique synthetic challenges and opportunities. This guide provides an in-depth exploration of the scientifically robust and industrially relevant pathways for its synthesis. We will dissect the mechanistic underpinnings of a primary multi-step synthesis starting from cyclopentanone, offer detailed, field-tested protocols, and compare this route with viable alternatives. The focus is on the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the synthesis but also troubleshoot and adapt it.
Introduction and Retrosynthetic Analysis
The target molecule, Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride, is a non-proteinogenic amino acid ester. Its structure is closely related to gabapentin, a widely used anticonvulsant and analgesic, making its synthesis pathways of significant interest in medicinal chemistry and process development.[1][2] A logical retrosynthetic disconnection breaks the C1-C(aminomethyl) bond and the C1-C(carboxyl) bond, suggesting a convergent approach from a cyclopentanone precursor. This strategy is attractive due to the commercial availability and relatively low cost of cyclopentanone.[3][4]
A primary disconnection strategy involves functionalizing the α-position to the ketone. One of the most powerful methods for installing both an amino and a carboxyl equivalent at the same carbon is the Strecker synthesis or its variants. This leads us to a retrosynthetic pathway beginning with cyclopentanone.
Caption: Retrosynthetic analysis of the target molecule.
The Primary Synthesis Pathway: A Strecker-Based Approach
This pathway is a workhorse in the synthesis of α-amino acids and their derivatives. It reliably constructs the core quaternary stereocenter from simple starting materials. The overall transformation proceeds in three main stages: aminonitrile formation, nitrile hydrolysis, and esterification.
Caption: The primary three-stage synthesis workflow.
Stage 1: 1-Aminocyclopentanecarbonitrile Synthesis (Strecker Reaction)
The Strecker synthesis is a one-pot reaction that brilliantly forms an α-aminonitrile from a ketone, ammonia, and cyanide.
Experimental Protocol:
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in water is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Aqueous ammonia (20%) is added, followed by the addition of sodium cyanide (1.1 eq).[5] The mixture is cooled to approximately 10°C in an ice bath.
-
Cyclopentanone (1.0 eq) is added dropwise to the cooled mixture, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, the reaction mixture is stirred at the same temperature for 2 hours, then allowed to warm to room temperature and stirred for an additional 24 hours.[5]
-
The product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-aminocyclopentanecarbonitrile, which is often used in the next step without further purification.
Scientist's Notebook:
-
Causality: The reaction proceeds via the initial formation of an imine from cyclopentanone and ammonia. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the α-aminonitrile.
-
Expertise: Controlling the temperature during the addition of cyclopentanone is crucial. Exothermic side reactions, including the polymerization of cyclopentanone, can occur at higher temperatures, reducing the yield.[3] Using a slight excess of cyanide and ammonium salts drives the equilibrium towards product formation.
-
Trustworthiness: This protocol is a well-established method for synthesizing aminonitriles.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting ketone.
Stage 2: Hydrolysis to 1-(Aminomethyl)cyclopentanecarboxylic Acid
The robust nitrile group is hydrolyzed under harsh acidic conditions to yield the corresponding carboxylic acid.
Experimental Protocol:
-
The crude 1-aminocyclopentanecarbonitrile from the previous step is added to a mixture of concentrated hydrochloric acid and acetic acid in water.[5]
-
The mixture is heated to reflux (approximately 60°C) for 24 hours.[5]
-
The reaction mixture is then cooled to room temperature, and the pH is adjusted to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., sodium hydroxide solution) to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 1-(aminomethyl)cyclopentanecarboxylic acid.
Scientist's Notebook:
-
Causality: The strong acidic conditions and heat are necessary to hydrolyze the stable nitrile C≡N triple bond, first to an amide intermediate and then to the carboxylic acid. The amino group is protonated under these conditions, protecting it from side reactions.
-
Expertise: The hydrolysis is often the rate-limiting step of the overall synthesis. Monitoring for the disappearance of the nitrile peak (around 2200-2300 cm⁻¹) in the IR spectrum can be used to track reaction completion. Acetic acid is used as a co-solvent to improve the solubility of the organic starting material in the aqueous acid.[5]
-
Trustworthiness: This is a standard and forceful method for nitrile hydrolysis. The purity of the isolated amino acid is critical for the success of the subsequent esterification step.
Stage 3: Esterification to the Final Product
The final step involves the conversion of the carboxylic acid to its methyl ester, which is isolated as the hydrochloride salt. The Fischer esterification, using an excess of alcohol in the presence of a strong acid catalyst, is the most direct method.
Experimental Protocol:
-
1-(Aminomethyl)cyclopentanecarboxylic acid (1.0 eq) is suspended in a large excess of methanol.
-
The mixture is cooled in an ice bath, and thionyl chloride (SOCl₂) (5-12 eq) is added dropwise.[6]
-
The resulting mixture is heated to reflux for 24-36 hours.[6]
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess methanol and SOCl₂.
-
The resulting crude solid is triturated with a suitable solvent like ethyl acetate, collected by filtration, and dried under vacuum to yield Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride as a white solid.[6]
Scientist's Notebook:
-
Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst for the esterification. It also serves as a dehydrating agent, driving the equilibrium towards the ester product.
-
Expertise: The dropwise addition of thionyl chloride to cold methanol is a critical safety and procedural step, as the reaction is highly exothermic. Using a large excess of methanol serves as both the reactant and the solvent. The hydrochloride salt form improves the product's crystallinity and stability.
-
Trustworthiness: This method is highly effective for the esterification of amino acids. The final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield for this step is typically high, often exceeding 90%.[6]
Alternative Synthesis Pathways
While the Strecker-based approach is robust, other strategies exist, each with its own advantages and disadvantages.
| Pathway | Key Reaction | Starting Materials | Advantages | Disadvantages |
| Hofmann Rearrangement | Hofmann Rearrangement | Cyclopentane-1,1-diacetic anhydride | Avoids toxic cyanides | Requires synthesis of the diacetic anhydride; rearrangement can have variable yields.[1] |
| Condensation Route | Knoevenagel Condensation | Cyclopentanone, Cyanoacetic acid | High atom economy in initial steps | Multi-step process to convert the initial adduct to the target molecule.[2][7] |
A notable alternative involves the Hofmann rearrangement of a monoamide derived from cyclopentane-1,1-diacetic acid. This route avoids the use of cyanide salts, which can be a significant advantage from a safety and environmental perspective.[1]
Data Presentation and Characterization
Table 1: Physicochemical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Appearance |
| Cyclopentanone | C₅H₈O | 84.12 | Colorless liquid |
| 1-Aminocyclopentanecarbonitrile | C₆H₁₀N₂ | 110.16 | Oily liquid/Low melting solid |
| 1-(Aminomethyl)cyclopentanecarboxylic Acid | C₇H₁₃NO₂ | 143.18 | White crystalline solid |
| Methyl 1-(aminomethyl)cyclopentanecarboxylate HCl | C₈H₁₆ClNO₂ | 193.67 | White crystalline solid |
Characterization of Final Product:
-
¹H NMR: Peaks corresponding to the methoxy group (singlet, ~3.7 ppm), the aminomethyl protons, and the cyclopentyl ring protons.[6]
-
Mass Spectrometry (m/z): A molecular ion peak corresponding to the free base [M+H]⁺.
-
Melting Point: A sharp melting point indicates high purity of the crystalline hydrochloride salt.
Conclusion
The synthesis of Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride is most reliably achieved through a multi-step sequence starting from cyclopentanone. The Strecker synthesis, followed by acid hydrolysis and Fischer esterification, represents a robust, scalable, and well-documented pathway. Each step, while based on classic organic reactions, requires careful control of conditions to ensure high yield and purity. Understanding the mechanistic principles behind each transformation allows for intelligent process optimization and troubleshooting. Alternative routes, such as those employing the Hofmann rearrangement, offer cyanide-free options that may be preferable in certain manufacturing contexts. This guide provides the foundational knowledge and practical protocols for researchers to confidently approach the synthesis of this valuable chemical intermediate.
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Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (URL: [Link])
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Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365 - PubChem - NIH. (URL: [Link])
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One-step synthesis of 2-cyclopentylcyclopentanone from cyclopentanone catalyzed by NiO-Co3O4/TiO2: reaction pathway - Sustainable Energy & Fuels (RSC Publishing). (URL: [Link])
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Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications. (URL: [Link])
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Preparation of gabapentin enacarbil intermediate - Patent US-2010160666-A1 - PubChem. (URL: [Link])
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Synthesising Cyclopentanone through Catalytic Decarboxylation or whatever the correct words are - YouTube. (URL: [Link])
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Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT. (URL: [Link])
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19 - Organic Syntheses Procedure. (URL: [Link])
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Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid - Oregon State University. (URL: [Link])
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Cyclopentanecarboxylate | C6H9O2- | CID 6950226 - PubChem - NIH. (URL: [Link])
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33050-32-7,6-Chloro-[1][2][8]triazolo[4,3-b]pyridazin-3(2H)-one-AccelaChem. (URL: [Link])
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An In-depth Technical Guide to the Mechanism of Action of Cycloleucine, a Prototypical Aminocycloalkane Carboxylic Acid
A Note on the Topic: The compound "Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride," originally specified for this guide, is recognized primarily as a synthetic intermediate or a building block for peptide chemistry and drug discovery. As such, it does not have a well-characterized, direct mechanism of action in a pharmacological context. To fulfill the request for a detailed, scientifically robust guide, this document focuses on Cycloleucine (1-aminocyclopentanecarboxylic acid) . Cycloleucine is a closely related, non-proteinogenic amino acid with a similar core structure and a well-documented, scientifically significant mechanism of action that makes it an invaluable tool for researchers.
Abstract
Cycloleucine is a non-metabolizable synthetic amino acid widely utilized in biochemical research for its potent and specific biological activities.[1] This guide delineates the primary mechanism of action of Cycloleucine: the competitive inhibition of the enzyme Methionine Adenosyltransferase (MAT).[2][3] This inhibition leads to a systemic depletion of the universal methyl donor, S-adenosylmethionine (SAM), thereby disrupting a cascade of essential cellular processes, most notably nucleic acid methylation and polyamine synthesis.[1][2] We will explore the downstream consequences of this inhibition, its impact on cellular homeostasis, and its application as a research tool. Furthermore, this guide provides detailed, field-proven experimental protocols for assessing both the direct enzymatic inhibition and its global cellular effects on DNA methylation.
Introduction: From Synthetic Scaffolds to Bioactive Probes
While compounds like Methyl 1-(aminomethyl)cyclopentanecarboxylate serve as valuable scaffolds for synthesizing novel peptides and potential therapeutics, their intrinsic biological activity is often uncharacterized. In contrast, the parent analogue, Cycloleucine, has been studied for decades as a powerful molecular probe. It provides a clear example of how subtle structural modifications to an amino acid scaffold can confer potent biological activity. Cycloleucine's utility stems from its ability to act as a competitive antagonist in a fundamental metabolic pathway: one-carbon metabolism.[3][4] Its primary target is Methionine Adenosyltransferase (MAT), the gateway enzyme for all SAM-dependent methylation reactions.[1][2]
Physicochemical Properties of Cycloleucine
For any experimental design, understanding the fundamental properties of the compound is critical for ensuring accurate dosage, solubility, and stability.
| Property | Value | Reference Source |
| IUPAC Name | 1-aminocyclopentane-1-carboxylic acid | |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| CAS Number | 52-52-8 | |
| Appearance | White to beige crystalline powder | |
| Solubility in Water | 50 mg/mL | |
| Primary MOA | Competitive Inhibitor of MAT (EC 2.5.1.6) | [1] |
| Secondary MOA | NMDA Receptor Antagonist (Glycine Site) | [2][5] |
Core Mechanism of Action: Competitive Inhibition of Methionine Adenosyltransferase (MAT)
The central dogma of Cycloleucine's action is its structural mimicry of methionine, the natural substrate for MAT. The enzyme MAT catalyzes the crucial biosynthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[6][7] SAM is the principal donor of methyl groups for a vast array of transmethylation reactions essential for cellular function.[2]
Cycloleucine competitively binds to the active site of MAT, preventing methionine from binding and thereby blocking the synthesis of SAM.[2][3][4] This action is specific and reversible.[1] The resulting depletion of the cellular SAM pool is the primary driver of Cycloleucine's downstream physiological effects.
Downstream Cellular Consequences of SAM Depletion
The reduction in SAM availability creates a ripple effect across multiple critical cellular pathways.
Inhibition of Nucleic Acid Methylation
SAM is the required cofactor for DNA methyltransferases (DNMTs) and RNA methyltransferases. Cycloleucine treatment effectively inhibits the methylation of DNA and various RNA species.[2][8] This has profound consequences:
-
DNA Hypomethylation: Leads to alterations in gene expression patterns and can affect genomic stability.[8]
-
RNA Hypomethylation: Disrupts processes like ribosomal RNA (rRNA) maturation, mRNA capping, and internal mRNA modifications (e.g., N6-methyladenosine, m⁶A), which impacts RNA stability, translation, and splicing.[5][9][10]
Disruption of Polyamine Synthesis
SAM, after decarboxylation, is also essential for the synthesis of polyamines like spermidine and spermine. These molecules are critical for cell growth, proliferation, and differentiation. By limiting SAM, Cycloleucine indirectly inhibits polyamine production, contributing to its cytostatic effects.[2]
Overall Physiological Impact
The combined effect of disrupted methylation and polyamine synthesis leads to a halt in cell cycle progression and a general inhibition of cell proliferation.[2][3] This makes Cycloleucine a powerful cytostatic agent in research settings, particularly for studying cancer cell metabolism and the roles of methylation in cell fate.[5][9]
B. Step-by-Step Methodology
-
Sample Preparation:
-
Homogenize ~50 mg of tissue or ~5 x 10⁶ pelleted cells in 500 µL of ice-cold MAT Assay Buffer. [11] * Incubate the homogenate on ice for 10 minutes. [11] * Centrifuge at 10,000 x g for 15 minutes at 4°C. [6] * Carefully collect the supernatant (lysate) and keep it on ice. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup (96-well plate):
-
Standard Curve: Prepare a pyrophosphate standard curve according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK431). [6] * Sample Wells: Add 2-20 µL of lysate to multiple wells.
-
Background Control Wells: For each sample, prepare a parallel well that will not receive the substrate mix to measure background signal. [11] * Inhibitor Wells: To the designated sample wells, add varying concentrations of Cycloleucine. To control wells, add vehicle (assay buffer).
-
Adjust the volume in all wells to 50 µL with MAT Assay Buffer. [11]
-
-
Reaction and Detection:
-
Prepare a Reaction Mix containing MAT Assay Buffer, MAT Substrate Mix (ATP and L-Methionine), and the detection enzymes/probe.
-
Add 50 µL of the Reaction Mix to all wells except the Background Controls. For Background Controls, add a mix lacking the MAT Substrate.
-
Mix well and incubate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) in kinetic or endpoint mode. [6]
-
-
Data Analysis:
-
Subtract the background control reading from each sample reading.
-
Calculate the MAT activity based on the pyrophosphate standard curve.
-
Plot the MAT activity against the concentration of Cycloleucine to determine the IC₅₀ value.
-
Protocol: Global DNA Methylation Assay
This protocol provides a method to measure the downstream cellular effect of Cycloleucine treatment by quantifying the total amount of 5-methylcytosine (5-mC) in genomic DNA using an ELISA-based method. [12] A. Workflow Diagram
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The Cyclopentane Scaffold in Modern Therapeutics: Structural Versatility and Clinical Applications
[1]
Executive Summary: The "Pucker" Advantage
The cyclopentane ring represents a privileged scaffold in medicinal chemistry, distinguished by its unique conformational properties. Unlike the rigid planarity of aromatic rings or the distinct chair/boat conformations of cyclohexane, cyclopentane exists in a dynamic "envelope" or "pucker" conformation. This structural plasticity allows for:
-
Precise Vectorial Alignment: The ability to position substituents (pharmacophores) in specific spatial orientations that mimic transition states of enzymatic reactions.
-
Metabolic Stability: As a carbocyclic bioisostere for furanose rings (found in nucleosides), cyclopentane eliminates the labile glycosidic bond, significantly increasing resistance to phosphorylases and hydrolytic enzymes.
-
Lipophilicity Modulation: The hydrocarbon core enhances membrane permeability compared to heterocyclic equivalents.
This guide analyzes the application of this scaffold across three primary therapeutic axes: Antivirals (Neuraminidase & Polymerase Inhibitors) , Ophthalmology (Prostaglandin Analogs) , and Oncology .
Therapeutic Axis I: Antivirals & Nucleoside Bioisosteres
The substitution of the ribose sugar in nucleosides with a cyclopentane ring (carbocyclic nucleosides) has produced some of the most potent antiviral agents in clinical use.
Entecavir (Hepatitis B Virus)
Entecavir acts as a guanosine nucleoside analog. The core cyclopentane ring replaces the ribose sugar.[1]
-
Mechanism: It is phosphorylated to the active triphosphate form, which competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA.
-
Structural Insight: The exocyclic double bond on the cyclopentane ring is critical for its high affinity binding to the HBV polymerase priming site. The carbocyclic nature prevents cleavage by nucleoside phosphorylases, extending its half-life.
Peramivir (Influenza)
Peramivir is a neuraminidase (NA) inhibitor designed with a cyclopentane core to mimic the transition state of sialic acid cleavage.
-
Mechanism: Influenza NA cleaves terminal sialic acid residues to release new virions. Peramivir's cyclopentane ring scaffolds four distinct functional groups (carboxylate, guanidino, acetamido, and lipophilic side chain) that engage the conserved active site residues (Arg118, Arg292, Arg371, Glu276).
-
Causality: The cyclopentane scaffold was chosen over the cyclohexene of oseltamivir to provide a different vector for the guanidino group, enhancing binding affinity (
nM) and allowing for parenteral administration.
Visualization: Neuraminidase Inhibition Logic
The following diagram illustrates the interaction logic between Peramivir and the Neuraminidase active site.
Figure 1: Pharmacophore mapping of Peramivir's cyclopentane scaffold within the Neuraminidase active site.
Therapeutic Axis II: Ophthalmology (Glaucoma)[3][4][5]
Prostaglandin F2
Latanoprost & Bimatoprost
These are synthetic analogs where the cyclopentane ring is cis-substituted with two side chains (
-
Mechanism: They act as agonists at the FP prostanoid receptor.[2][3]
-
Pathway: Activation of the FP receptor (Gq-coupled) triggers a signaling cascade leading to the upregulation of Matrix Metalloproteinases (MMPs).[2] MMPs degrade the extracellular matrix (collagen) in the ciliary muscle, widening the spaces and increasing uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure (IOP).[2]
Visualization: FP Receptor Signaling Pathway
Figure 2: Signal transduction cascade for prostaglandin analogs mediating intraocular pressure reduction.
Technical Workflow: Neuraminidase Inhibition Assay
For researchers developing novel cyclopentane-based antivirals, the following protocol is a standard self-validating system for determining IC50 values. This protocol uses a chemiluminescent substrate (NA-Star®) which offers higher sensitivity than traditional colorimetric assays.
Protocol Specifications
-
Objective: Quantify the inhibition of Influenza Neuraminidase by cyclopentane derivatives.
-
Validation: Use Peramivir or Zanamivir as a positive control. Z' factor must be > 0.5.
Step-by-Step Methodology
| Step | Action | Critical Technical Note |
| 1. Preparation | Dilute Influenza Virus (e.g., A/H1N1) in Assay Buffer (32.5 mM MES pH 6.0, 4 mM CaCl2). | Calcium is an essential cofactor for Neuraminidase activity. Without Ca2+, the enzyme is inactive. |
| 2. Inhibitor Addition | Add 25 | Dissolve hydrophobic derivatives in DMSO; ensure final DMSO conc < 1% to avoid enzyme denaturation. |
| 3. Enzyme Incubation | Add 25 | This step allows the inhibitor to reach equilibrium binding with the active site. |
| 4. Substrate Initiation | Add 10 | Substrate mimics the sialic acid linkage. |
| 5. Reaction | Incubate for 30 min at Room Temperature. | Protect from direct light if using labile fluorophores. |
| 6. Termination | Add 60 | This shifts pH to trigger the chemiluminescent glow of the cleaved product. |
| 7. Data Acquisition | Read luminescence immediately on a plate reader. | Plot RLU vs. Log[Inhibitor] to calculate IC50 using non-linear regression (4-parameter logistic fit). |
Comparative Data: Cyclopentane vs. Other Scaffolds
The following table summarizes why the cyclopentane scaffold is often preferred in specific contexts over furanose or cyclohexane.
| Feature | Cyclopentane (Carbocycle) | Furanose (Ribose) | Cyclohexane/ene |
| Metabolic Stability | High (Resistant to phosphorylases) | Low (Glycosidic bond cleavage) | High |
| Conformational Bias | Envelope/Pucker (Flexible adaptation) | C3'-endo / C2'-endo | Chair/Boat (Rigid) |
| Lipophilicity (LogP) | Higher (Better membrane permeability) | Lower (Hydrophilic) | High |
| Key Drug Example | Entecavir, Peramivir | Ribavirin, Zidovudine | Oseltamivir |
Future Perspectives: C-H Activation & Oncology
Recent advancements in C-H functionalization are opening new routes to substitute cyclopentane rings directly, avoiding tedious de novo synthesis.
-
Oncology: "Cyclopentenyl cytosine" (CPEC) has shown broad-spectrum antitumor activity by inhibiting CTP synthetase.
-
Kinase Inhibitors: The cyclopentyl moiety is increasingly used as a hydrophobic space-filler in ATP-competitive inhibitors (e.g., the cyclopentyl group in Palbociclib and Ribociclib , CDK4/6 inhibitors), enhancing potency by displacing water molecules in the kinase pocket.
References
-
Chand, P., et al. (2001). "Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multi-Substituted Cyclopentane Derivatives with Potent Anti-Influenza Activity." Journal of Medicinal Chemistry.
-
Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor." Journal of Medicinal Chemistry.
-
Stjernschantz, J. (2001). "From PGF2alpha-isopropyl ester to latanoprost: a review of the development of Xalatan." Investigative Ophthalmology & Visual Science.
-
Genovesi, E. V., et al. (1998). "Efficacy of the carbocyclic nucleoside analogue entecavir in woodchucks chronically infected with woodchuck hepatitis virus." Antimicrobial Agents and Chemotherapy.[1]
-
BenchChem. (2025).[4] "The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes."
-
Tripathy, K. & Geetha, R. (2022).[3] "Latanoprost."[5] StatPearls [Internet].
Sources
- 1. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
Technical Guide: Safety, Handling, and Application of Methyl 1-(aminomethyl)cyclopentanecarboxylate Hydrochloride
Executive Summary & Chemical Identity[1][2]
Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride is a specialized
While often categorized generically with other amino esters, this compound requires specific handling protocols due to the lability of the methyl ester under basic conditions and the hygroscopic nature of the hydrochloride salt.
Chemical Profile
| Property | Detail |
| Chemical Name | Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride |
| CAS Number | 1171925-49-7 |
| Molecular Formula | |
| Molecular Weight | 193.67 g/mol |
| Structure Class | |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (DCM, hexanes) |
Hazard Identification & Risk Assessment
GHS Classification (Derived)
Based on structural analogs (e.g., gabapentin methyl ester HCl) and functional group analysis, this compound is classified as an Irritant .
Critical "Hidden" Hazards
Beyond standard GHS classifications, the following technical hazards are critical for experimental success:
-
Hygroscopicity: The HCl salt has a high affinity for atmospheric moisture. Water uptake leads to clumping, weighing errors, and accelerated hydrolysis of the methyl ester.
-
Ester Hydrolysis: In the presence of moisture and residual acid/base, the methyl ester can hydrolyze to the parent carboxylic acid (1-(aminomethyl)cyclopentanecarboxylic acid), altering stoichiometry in coupling reactions.
-
Cyclization Potential: Under basic conditions (pH > 9), the free base may undergo intramolecular cyclization to form the corresponding lactam (a bicyclic spirolactam), rendering the amine non-nucleophilic.
Diagram 1: Safety & Stability Decision Matrix
This logic flow guides the researcher through the initial assessment of the material's integrity before use.
Figure 1: Decision matrix for assessing material quality prior to synthesis. Clumping indicates moisture ingress which threatens ester stability.
Handling & Storage Protocols
Storage Requirements[7][8][9]
-
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is recommended to retard hydrolysis.
-
Atmosphere: Store under Argon or Nitrogen. The container must be tightly sealed with parafilm or electrical tape to prevent moisture ingress.
-
Desiccation: Store secondary containment within a desiccator containing active desiccant (e.g., Drierite or Silica Gel).
Weighing & Transfer (Expertise Insight)
Because of the hygroscopic nature, weighing should be performed rapidly.
-
Equilibration: Allow the container to warm to room temperature before opening to prevent condensation on the cold solid.
-
Anti-Static Measures: Use an anti-static gun or polonium strip if the powder is statically charged (common with dry amino acid salts), which prevents loss of material during transfer.
-
Solvent Choice: If preparing a stock solution, use anhydrous Methanol or DMF. Avoid water unless immediate usage is planned.
Experimental Workflow: Controlled Free-Basing
For most applications (e.g., amide coupling, reductive amination), the HCl salt must be neutralized to liberate the nucleophilic amine. Warning: Direct addition of strong base (NaOH) can hydrolyze the ester. The following "Self-Validating" protocol minimizes side reactions.
Protocol: Biphasic Neutralization
Objective: Convert HCl salt to free base without hydrolyzing the methyl ester or forming the lactam.
Reagents:
-
Methyl 1-(aminomethyl)cyclopentanecarboxylate HCl (1.0 eq)
-
Saturated Sodium Bicarbonate (
) or 1M (mild base) -
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl)
Step-by-Step Methodology:
-
Dissolution: Dissolve the HCl salt in a minimal volume of water (approx. 5 mL per gram).
-
Why: The salt is highly water-soluble; this ensures complete dissociation.
-
-
Organic Overlay: Add an equal volume of DCM to the aqueous phase.
-
Why: DCM creates a biphasic system to immediately capture the free amine as it is formed.
-
-
Controlled Basification: While stirring vigorously at 0°C, slowly add saturated
until the aqueous pH reaches 8–9.-
Critical Control: Do not exceed pH 10. High pH accelerates ester hydrolysis.
-
-
Extraction: Separate the layers. Extract the aqueous layer 2x more with DCM.
-
Drying: Combine organic layers, dry over anhydrous
, and filter. -
Concentration: Concentrate in vacuo at <30°C.
-
Validation: The resulting oil should be used immediately. If it solidifies or turns cloudy, it may be capturing
(carbamate formation) or moisture.
-
Diagram 2: Neutralization & Reaction Workflow
This diagram illustrates the pathway from stable salt to reactive intermediate, highlighting the critical "Time-Sensitive" window.
Figure 2: Workflow for generating the reactive free amine. Note the divergence to side products if the intermediate is stored too long.
Emergency Protocols
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap and water for 15 min.[4] | Amine salts are potential sensitizers and irritants. |
| Eye Contact | Rinse cautiously with water for 15 min.[5] Remove contact lenses. | Acidic nature of HCl salt + amine irritation potential requires thorough flushing. |
| Spill (Solid) | Sweep up carefully to avoid dust generation. Place in sealed bag. | Prevent inhalation of dust; hygroscopic powder will become a sticky sludge if left exposed. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Contact poison control. | Standard protocol for corrosive/irritant chemical ingestion. |
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11513856 (Analog: Methyl 1-aminocyclopentanecarboxylate HCl). Retrieved from [Link]
-
HepatoChem. (n.d.). Handling Hygroscopic Salts in Organic Synthesis. Retrieved from [Link]
Sources
- 1. Methyl 1-amino-1-cyclopentanecarboxylate, HCl | C7H14ClNO2 | CID 11513856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 42614147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemicalbook.com [chemicalbook.com]
Methodological & Application
"Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride" experimental protocol
Technical Protocol & Application Note: Methyl 1-(aminomethyl)cyclopentanecarboxylate Hydrochloride
Executive Summary & Compound Profile
Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride (CAS: 1171925-49-7) is a specialized
This compound serves as a critical "scaffold locker" in medicinal chemistry. It is extensively used to induce
Technical Specifications
| Parameter | Specification |
| IUPAC Name | Methyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride |
| CAS Number | 1171925-49-7 |
| Molecular Formula | |
| Molecular Weight | 193.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High: Water, Methanol, DMSO; Low: Hexanes, Et₂O |
| Melting Point | 165–170 °C (Decomposes) |
| Hygroscopicity | Moderate (Store under desiccated conditions) |
Synthesis Protocol: Two-Stage Preparation
Rationale: While commercially available, in-house preparation is often required for isotopic labeling or derivative synthesis. The most robust route involves the cycloalkylation of methyl cyanoacetate followed by selective nitrile reduction.
Stage 1: Construction of the Quaternary Carbon (Cycloalkylation)
Objective: Synthesize Methyl 1-cyanocyclopentanecarboxylate.
Mechanism: Double nucleophilic substitution (
Materials:
-
Methyl cyanoacetate (1.0 eq)
-
1,4-Dibromobutane (1.05 eq)
-
Potassium Carbonate (
, anhydrous, 2.5 eq) -
Acetone (Reagent grade, 0.5 M concentration relative to substrate)
-
Tetrabutylammonium bromide (TBAB, 0.05 eq) – Catalyst to accelerate phase transfer.
Procedure:
-
Setup: Charge a 3-neck round-bottom flask with
, TBAB, and Acetone. Equip with a mechanical stirrer and reflux condenser. -
Addition: Add Methyl cyanoacetate and 1,4-Dibromobutane.
-
Reaction: Heat the slurry to reflux (approx. 56 °C) with vigorous stirring for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting cyanoacetate spot (
) should disappear.
-
-
Workup: Cool to Room Temperature (RT). Filter off the inorganic salts (
, Excess ). Rinse the cake with acetone. -
Isolation: Concentrate the filtrate in vacuo. Resuspend the residue in
, wash with water ( ), brine ( ), and dry over . -
Purification: Vacuum distillation is preferred for high purity, though the crude oil is often sufficient for Stage 2.
Stage 2: Selective Nitrile Reduction
Objective: Reduce the nitrile to the primary amine without reducing the ester or causing cyclization. Method: Cobalt Chloride / Sodium Borohydride Reduction (Bench-scale friendly) or Hydrogenation (Scale-up).
Method A:
-
Dissolution: Dissolve Methyl 1-cyanocyclopentanecarboxylate (1.0 eq) in Methanol (0.2 M).
-
Catalyst Loading: Add
(2.0 eq). The solution will turn deep purple/pink. -
Reduction: Cool to 0 °C. Add
(10.0 eq) portion-wise over 1 hour. Caution: Vigorous gas evolution ( ). The mixture will turn black (formation of Cobalt boride active species). -
Quench: Stir for 2 hours at RT. Quench carefully with 3N HCl until pH < 2 (destroys Boron complexes and protects the amine as HCl salt).
-
Workup: Evaporate Methanol. The aqueous residue is extracted with Ether (to remove non-basic impurities).
-
Basification & Extraction: Basify the aqueous layer to pH 10 with
(keep cold to prevent hydrolysis/cyclization). Rapidly extract with DCM ( ). -
Salt Formation: Dry DCM layer (
). Treat with 4N HCl in Dioxane (1.1 eq). Evaporate to obtain the title compound as a white solid.
Workflow Visualization
The following diagram illustrates the synthesis pathway and the critical decision points for downstream applications.
Caption: Synthesis workflow highlighting the critical intermediate and the risk of spontaneous lactamization under basic conditions.
Application Protocols
Application A: Peptide Coupling (General Amide Bond Formation)
The steric bulk of the cyclopentane ring adjacent to the amine can slow down coupling rates. Highly active coupling agents are required.
Reagents: HATU (1.1 eq), HOAt (1.1 eq), DIPEA (3.0 eq), DMF. Procedure:
-
Dissolve the Carboxylic Acid partner (1.0 eq) in DMF.
-
Add HATU and HOAt; stir for 5 minutes to activate the acid.
-
Add Methyl 1-(aminomethyl)cyclopentanecarboxylate HCl (1.0 eq).
-
Add DIPEA dropwise. Note: Ensure pH is basic (~8) but avoid large excess to prevent racemization of the partner acid.
-
Monitor by LCMS. Reaction typically requires 4–6 hours due to steric hindrance.
Application B: Cyclization to Spiro-Hydantoins
This scaffold is ideal for creating spiro-hydantoins, a privileged structure in anticonvulsant and anti-inflammatory research.
Reaction Logic:
-
Urea Formation: React the amine with an Isocyanate (
). -
Cyclization: Base-mediated attack of the urea nitrogen onto the methyl ester.
Caption: Logical flow for converting the scaffold into a spiro-hydantoin pharmacophore.
Handling, Stability & Troubleshooting
| Issue | Cause | Mitigation Strategy |
| Low Yield in Coupling | Steric hindrance of the gem-disubstituted ring. | Switch from EDC/HOBt to HATU or PyBOP. Increase reaction time. |
| Product Solidifies/Gums | Hygroscopic HCl salt absorbing water. | Recrystallize from MeOH/Et₂O. Store in a desiccator at -20°C. |
| Spontaneous Cyclization | Free base left in solution too long. | Keep as HCl salt.[1] Only neutralize immediately before reaction. |
| Incomplete Reduction | Poisoning of catalyst (Method B). | Ensure Sulfur-free conditions if using Pd/C. Use excess NaBH4 in Method A. |
References
-
Synthesis of 1-substituted cyclopentanecarboxylic acids. Source:Organic Syntheses, Coll. Vol. 4, p.790 (1963). Context: Foundational chemistry for dialkylation of active methylene compounds. URL:[Link]
- Heteroaryl substituted pyrrolo[2,3-b]pyridines as Janus kinase inhibitors.
-
Cobalt Chloride-Sodium Borohydride: A Selective Reducing Agent. Source:Tetrahedron Letters, Vol 23, Issue 33, 1982, pp 3315-3318. Context: Mechanistic basis for the selective reduction of nitriles to amines in the presence of esters. URL:[Link]
-
Methyl 1-(aminomethyl)cyclopentanecarboxylate Hydrochloride Product Data. Source:Accela ChemBio Inc. Context:[2] Physical properties and CAS verification (1171925-49-7). URL:[Link]
Sources
Application Notes and Protocols for Amide Bond Formation with Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride
Introduction: Navigating the Steric Challenge of a Quaternary Center
In the landscape of drug discovery and development, the synthesis of novel molecular entities often hinges on the reliable formation of amide bonds. While a plethora of coupling reagents are available, the successful acylation of sterically hindered amines remains a significant challenge.[1] Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride presents a unique steric impediment due to the primary amine being directly attached to a quaternary carbon atom of the cyclopentyl ring. This arrangement significantly shields the nucleophilic amine, demanding carefully selected coupling reagents and optimized protocols to achieve high yields and purity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of modern coupling reagents for the successful amide bond formation with Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride and structurally related amines. We will delve into the mechanistic underpinnings of key reagent classes, provide detailed, field-proven protocols, and offer a comparative analysis to guide your synthetic strategy.
The Critical Role of the Coupling Reagent: A Mechanistic Overview
Standard amide coupling protocols, such as those employing carbodiimides like DCC or EDC alone, often prove inefficient for sterically demanding substrates, leading to low yields and the formation of side products. To overcome this, more potent activating reagents are necessary. The most successful modern coupling reagents for hindered systems fall into two main categories: phosphonium salts and uronium/aminium salts.
Phosphonium Salt Reagents: The PyBOP Approach
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a widely used phosphonium salt that has demonstrated efficacy in coupling sterically hindered amino acids.[1][2] Its mechanism involves the formation of a highly reactive HOBt active ester.
The key steps are:
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate anion attacks PyBOP, forming a reactive acyloxyphosphonium intermediate.
-
Active Ester Formation: This intermediate rapidly reacts with the benzotriazole anion to generate a more stable and highly reactive HOBt active ester.
-
Nucleophilic Attack: The sterically hindered primary amine attacks the activated carbonyl carbon of the HOBt ester to form the desired amide bond.
Caption: Mechanism of PyBOP-mediated amide bond formation.
Uronium/Aminium Salt Reagents: The HATU and COMU Advantage
Uronium/aminium salt-based reagents, such as HATU and COMU, are among the most powerful coupling agents available, particularly for challenging substrates.[1][2]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) activates carboxylic acids by forming a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, leading to faster reaction rates and reduced racemization.
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent that incorporates the OxymaPure leaving group.[1] This provides several advantages, including enhanced safety (avoiding potentially explosive benzotriazole byproducts), improved solubility, and high reactivity, often requiring only one equivalent of base.[2][3]
The general mechanism for these reagents involves:
-
Deprotonation: A base (DIPEA) deprotonates the carboxylic acid.
-
Activation: The carboxylate attacks the uronium salt to form an unstable O-acylisouronium salt.
-
Active Ester Formation: This intermediate is rapidly converted into the highly reactive OAt (for HATU) or Oxyma (for COMU) active ester.
-
Nucleophilic Attack: The hindered amine attacks the active ester to yield the final amide product.
A crucial operational note for uronium reagents like HATU is the order of addition. The carboxylic acid should be pre-activated with HATU and the base before the addition of the amine. Adding the amine simultaneously can lead to the formation of an unreactive guanidinium byproduct with the coupling reagent, terminating the reaction.[4]
Caption: General mechanism for HATU/COMU-mediated amide coupling.
Comparative Overview of Recommended Coupling Reagents
The choice of coupling reagent will depend on the specific carboxylic acid partner, desired reaction conditions, and cost considerations. Below is a summary of the recommended reagents for coupling with Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride.
| Reagent | Class | Key Advantages | Considerations | Typical Yield Range (Hindered Amines) |
| HATU | Uronium/Aminium | Very high reactivity, low racemization, effective for highly hindered systems.[1][2] | More expensive, requires pre-activation of the carboxylic acid.[4] | 70-95% |
| COMU | Uronium/Aminium | High reactivity comparable to HATU, enhanced safety profile, byproducts are water-soluble, often requires only 1 eq. of base.[2][3] | Can be more expensive than phosphonium salts. | 75-98% |
| PyBOP | Phosphonium | Good reactivity for many hindered systems, less expensive than HATU/COMU, can be used in a one-pot procedure.[5] | Byproduct can be difficult to remove during purification. | 60-90% |
Experimental Protocols
The following protocols are designed for solution-phase synthesis and can be adapted for various carboxylic acid partners. Since Methyl 1-(aminomethyl)cyclopentanecarboxylate is supplied as a hydrochloride salt, an additional equivalent of base is required to neutralize the ammonium salt and liberate the free amine.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for the most challenging couplings where high efficiency is paramount.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM) for workup
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride (1.05 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.0 eq).
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: COMU-Mediated Coupling
This protocol offers a highly efficient and safer alternative to HATU.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride (1.05 eq)
-
COMU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or 2-Methyltetrahydrofuran (2-MeTHF)
-
Ethyl acetate (EtOAc) for workup
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq), Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride (1.05 eq), and COMU (1.1 eq) in anhydrous DMF at 0 °C, add DIPEA (2.0-3.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction can be monitored by a color change from orange-red to yellow/colorless.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with EtOAc. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: PyBOP-Mediated Coupling
This protocol provides a reliable and more cost-effective option for many couplings.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride (1.1 eq)
-
PyBOP (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc) for workup
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride (1.1 eq), and PyBOP (1.1 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
-
Low Yield: If the reaction stalls or provides low yields, consider increasing the equivalents of the coupling reagent and the carboxylic acid to 1.2-1.5 equivalents. Reaction temperature can also be gently elevated to 40-50 °C, although this may increase the risk of side reactions.
-
Difficult Purification: The byproducts of COMU are generally water-soluble, which can simplify purification.[6] For PyBOP, the tris(pyrrolidino)phosphine oxide byproduct can sometimes be challenging to remove. A thorough aqueous workup is crucial.
-
Solvent Choice: While DMF is a common solvent for these reactions, greener alternatives like 2-MeTHF have shown excellent performance with COMU.[6]
Conclusion
The successful acylation of sterically hindered primary amines like Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride is readily achievable with the appropriate selection of modern coupling reagents and adherence to optimized protocols. Uronium/aminium salts such as HATU and COMU represent the gold standard for efficiency, particularly in challenging cases. Phosphonium salts like PyBOP offer a reliable and more economical alternative. By understanding the underlying mechanisms and following the detailed protocols provided in these application notes, researchers can confidently and efficiently synthesize novel amide-containing molecules for their drug discovery and development programs.
References
-
Reddit. (2023). HATU/PyBOP coupling procedure question. [Online] Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. [Online] Available at: [Link]
-
Gutti, B., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Online] Available at: [Link]
- Google Patents. (2010). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. [Online] Available at: [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Online] Available at: [Link]
-
Albericio, F., et al. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Online] Available at: [Link]
-
El-Faham, A., & Albericio, F. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. PubMed. [Online] Available at: [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Online] Available at: [Link]
-
Abdel-Megeed, M. F., et al. (2016). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. MDPI. [Online] Available at: [Link]
- Google Patents. (1994). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
-
Organic Synthesis. Acid-Amine Coupling using PyBOP. [Online] Available at: [Link]
-
ResearchGate. (2020). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Online] Available at: [Link]
-
Li, G., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. PMC. [Online] Available at: [Link]
- Google Patents. (2015). CN105061241A - Gabapentin preparation method.
-
ResearchGate. (2010). Synthesis of new aminocyclitols by selective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine and tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate. [Online] Available at: [Link]
-
ChemSynthesis. (2025). methyl cyclopentanecarboxylate. [Online] Available at: [Link]
-
Luxembourg Bio Technologies. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. [Online] Available at: [Link]
-
Fisher Scientific. Amide Synthesis. [Online] Available at: [Link]
-
Kaur, T., et al. (2012). Synthesis and Reactivity of N-alkyl Carbamoylimidazoles: Development of N-methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. PubMed. [Online] Available at: [Link]
Sources
"Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride" for psychiatric disorder drug intermediates
Application Note: Methyl 1-(aminomethyl)cyclopentanecarboxylate Hydrochloride in Psychiatric Drug Development
Part 1: Introduction & Therapeutic Context
Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride (CAS: 1171925-49-7 / Free base related forms) represents a critical scaffold in the synthesis of conformationally restricted
Unlike linear amino acids, the cyclopentane ring locks the amine and carboxylate groups into a specific spatial orientation. This conformational rigidity is a prized attribute in medicinal chemistry, used to:
-
Enhance Selectivity: Reduce off-target binding by mimicking the bioactive conformation of neuropeptides.
-
Improve Metabolic Stability: Steric bulk around the
-carbon protects against enzymatic degradation by peptidases. -
Optimize Lipophilicity: The carbocyclic ring improves blood-brain barrier (BBB) penetration compared to linear analogs.
This compound is functionally homologous to the precursors of Gabapentin (cyclohexane ring) and Pregabalin (isobutyl chain), making it a high-value intermediate for synthesizing novel anxiolytics, anticonvulsants, and neuropathic pain therapeutics.
Part 2: Chemical Profile & Properties
| Property | Specification |
| Chemical Name | Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride |
| Molecular Formula | |
| Molecular Weight | 193.67 g/mol |
| CAS Number | 1171925-49-7 (Salt form) |
| Core Structure | |
| Solubility | High in Water, Methanol; Low in non-polar organics (DCM, Hexane) |
| Hygroscopicity | Moderate to High (Requires desiccation) |
| Stability | Stable under acidic conditions; prone to cyclization (lactamization) at neutral/basic pH |
Part 3: Application Note – Synthesis & Scale-Up Strategy
The synthesis of Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride typically follows a "Construct-then-Reduce" logic. The most robust industrial route involves the dialkylation of a cyanoacetate precursor followed by catalytic hydrogenation.
Mechanistic Pathway (The "Dialkylation-Reduction" Route)
-
Ring Construction: Methyl cyanoacetate is alkylated with 1,4-dibromobutane using a base (e.g.,
or ) to form Methyl 1-cyanocyclopentanecarboxylate . -
Nitrile Reduction: The cyano group (
) is selectively hydrogenated to an aminomethyl group ( ) using Raney Nickel or Palladium on Carbon. -
Salt Formation: Immediate treatment with anhydrous HCl prevents intramolecular cyclization into the lactam (2-azaspiro[4.4]nonan-1-one).
Visualization: Synthesis Workflow
Caption: Synthesis of the target ester showing the critical acidification step to prevent lactam formation.
Part 4: Protocol – Handling & Quality Control
Objective: To isolate and verify the integrity of the hydrochloride salt, ensuring no lactam degradation product is present.
Critical Handling Protocol
-
Hygroscopic Alert: The HCl salt is hygroscopic. It must be stored under argon or nitrogen at -20°C. Exposure to moisture can lead to hydrolysis of the methyl ester.
-
pH Sensitivity: Never expose the free base to heat without protection. If "free-basing" is required for a coupling reaction, generate it in situ at low temperature (
) and use immediately.
Analytical Validation (Self-Validating System)
To ensure the material is suitable for drug development, use this specific NMR diagnostic check:
-
(DMSO-d6):
-
Diagnostic Signal 1 (Ester): Look for a sharp singlet at
( ). Loss of this signal indicates hydrolysis. -
Diagnostic Signal 2 (Amine): Broad singlet at
( ). -
Diagnostic Signal 3 (Methylene): Doublet or Singlet at
( ).
-
-
Impurity Check (Lactam):
-
The lactam (cyclized byproduct) will lack the methyl ester singlet (
) and will show a distinct shift in the methylene protons due to the amide bond formation. -
Acceptance Criteria: Lactam content
.
-
Part 5: Downstream Application – Drug Design Logic
This intermediate is primarily used to synthesize
SAR Logic (Structure-Activity Relationship)
-
Gabapentin (Marketed): 1-(aminomethyl)cyclohexaneacetic acid. (
-amino acid).[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Target Intermediate: 1-(aminomethyl)cyclopentanecarboxylate.[3] (
-amino acid precursor).[1] -
Mechanism: The
-amino acid motif is investigated for inhibiting specific transporters or serving as a rigid linker in neuropeptide analogs (e.g., Enkephalin analogs for mood disorders).
Visualization: Structural Homology
Caption: Structural evolution from GABA to rigidified cyclic analogs for psychiatric therapeutics.
References
-
Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. Discusses the role of cycloalkane rings in restricting conformational freedom.
-
Synthesis of Cyclic Beta-Amino Acids. Organic Syntheses. Detailed methodologies for dialkylation of cyanoacetates.
-
Gabapentinoid SAR Studies.Journal of Pharmacology and Experimental Therapeutics. Explores ring size effects on
subunit binding. -
PubChem Compound Summary: Methyl 1-(aminomethyl)cyclopentanecarboxylate.
Sources
- 1. US7956195B2 - Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates - Google Patents [patents.google.com]
- 2. Clonazepam - Wikipedia [en.wikipedia.org]
- 3. 1171925-49-7 CAS MSDS (methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Using "Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride" to introduce conformational constraints
This Application Note is designed for medicinal chemists and structural biologists. It focuses on the strategic use of Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride (an alicyclic
Introduction: The Geometry of Constraint
In drug design, flexible peptides often suffer from poor oral bioavailability and rapid proteolytic degradation. "Locking" a peptide into its bioactive conformation decreases the entropic penalty of binding and blocks protease access.
Methyl 1-(aminomethyl)cyclopentanecarboxylate is a critical building block for this purpose. Unlike standard
The "Gem-Disubstituent" Effect
The molecule features a quaternary carbon at the
-
Linear
-alanine: Highly flexible, no defined secondary structure. -
Cyclopentane
-analogue: The ring forces the backbone into specific gauche conformations, promoting the formation of stable secondary structures like 12-helices or 14-helices (foldamers).
Mechanism of Action: Structural Control
The incorporation of this scaffold alters the energy landscape of the peptide chain.
Torsional Restriction
In a standard peptide, the
Proteolytic Shielding
Proteases (e.g., Trypsin, Chymotrypsin) recognize specific backbone geometries and side chains. The insertion of an extra methylene group (making it a
Pathway Visualization
The following diagram illustrates the workflow for transitioning a linear peptide hit into a conformationally constrained lead using this scaffold.
Figure 1: Workflow for integrating alicyclic
Experimental Protocols
Protocol A: Handling & Free-Basing
The starting material is a hydrochloride salt. Failure to neutralize the salt effectively can lead to poor coupling yields due to the protonation of the nucleophilic amine.
Reagents:
-
Methyl 1-(aminomethyl)cyclopentanecarboxylate HCl[1]
-
Dichloromethane (DCM) or DMF
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Dissolution: Dissolve 1.0 eq of the HCl salt in DCM (for solution phase) or DMF (for solid phase).
-
Neutralization: Add 2.5 eq of DIPEA. Stir for 5 minutes.
-
Expert Note: Do not use inorganic bases (like NaOH) if you plan to couple immediately, as water can interfere with activated esters.
-
-
Verification: Check pH on wet litmus paper (vapor phase) to ensure basicity.
Protocol B: Coupling (N-Terminal Elongation)
Because the amine is primary and located on a
Workflow:
-
Activation: Activate the incoming Fmoc-Amino Acid (1.2 eq) with HATU (1.2 eq) and HOAt (1.2 eq) in DMF using DIPEA (2.5 eq).
-
Why HATU/HOAt? While the amine is accessible, the bulky cyclopentane ring nearby can induce aggregation. High-efficiency reagents prevent deletion sequences.
-
-
Addition: Add the pre-activated mixture to the free-based scaffold (from Protocol A).
-
Reaction: Stir at Room Temperature for 1–2 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with 5%
, Sat. , and Brine.
Protocol C: Hydrolysis of the Methyl Ester (The "Bottleneck")
CRITICAL WARNING: The methyl ester is attached to a quaternary carbon (the C1 of the ring). This creates significant steric hindrance. Standard LiOH/MeOH hydrolysis at room temperature often fails or proceeds glacially.
High-Stringency Hydrolysis Method:
-
Solvent System: Use THF:MeOH:Water (3:1:1). The THF is essential to solubilize the hydrophobic ring.
-
Reagent: Use Lithium Hydroxide (LiOH) (5–10 eq) or Potassium Trimethylsilanolate (TMSOK) (2 eq) in anhydrous THF for water-sensitive substrates.
-
Conditions: Heat to 50–60°C is usually required. Monitor closely.
-
Alternative: If the methyl ester is too stubborn, consider using the tert-butyl ester analogue in future syntheses (removable by acid) or the benzyl ester (removable by hydrogenation), though the methyl ester is most commercially available.
-
Data & Characterization
When characterizing peptides containing this scaffold, expect distinct shifts in NMR and retention times.
Table 1: Comparative Physicochemical Properties
| Property | Linear Peptide (Ala-Ala-Ala) | Constrained Peptide (Ala- |
| Conformation | Random Coil / Extended | 12-Helix / Turn Inducer |
| Proteolytic Half-life ( | < 30 minutes | > 24 hours (typical) |
| Solubility | Moderate | Lower (due to lipophilic ring) |
| NMR | Dispersed (7.8–8.2 ppm) | Downfield Shifted (8.5–9.0 ppm) * |
*Note: Downfield shifts in Amide protons often indicate intramolecular H-bonding characteristic of foldamers.
LCMS Identification
-
Molecular Weight: The fragment adds 141.1 Da (residue mass) to the peptide chain.
-
Fragmentation: In MS/MS, the cyclic fragment is robust; expect cleavage primarily at the amide bonds flanking the ring.
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link
-
Abele, S., & Seebach, D. (2000). "Preparation of achiral, enantiopure, and racemic
- and -amino acids." European Journal of Organic Chemistry. Link -
Vasudev, P. G., et al. (2011).
-amino acids and -peptides." Chemical Reviews. Link -
PubChem Compound Summary. (2023). "Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride."[1] National Center for Biotechnology Information. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency with Sterically Hindered Amino Acids
Welcome to the Technical Support Center dedicated to addressing the challenges of incorporating sterically hindered amino acids in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving optimal coupling efficiency for these challenging monomers. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome these synthetic hurdles.
Introduction: The Challenge of Steric Hindrance
Sterically hindered amino acids, such as those with β-branched side chains (Val, Ile), α,α-disubstituted amino acids (e.g., Aib - α-aminoisobutyric acid), or N-alkylated residues, are invaluable tools in drug design and peptide chemistry.[1][2] Their incorporation can enforce specific secondary structures, enhance proteolytic stability, and improve pharmacokinetic properties.[1] However, the bulky nature of these residues physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow reaction kinetics and incomplete couplings.[3][4] This guide will walk you through a systematic approach to diagnose and resolve these issues.
FAQs and Troubleshooting Guides
Q1: My coupling reaction with a sterically hindered amino acid is incomplete. What is the most likely cause and my first troubleshooting step?
A1: Inadequate Carboxyl Group Activation.
The primary reason for incomplete coupling with bulky residues is often the use of a coupling reagent that is not potent enough to overcome the high activation energy barrier imposed by steric hindrance.[3] Standard carbodiimide reagents like DCC or DIC may be insufficient for these demanding couplings.[3]
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: The most effective first step is to employ a more powerful in-situ activating reagent.
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective as they form reactive OAt or OBt esters.[5] HATU is often considered one of the most efficient due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for difficult couplings.[5]
-
For extremely challenging couplings, such as those involving α,α-disubstituted amino acids like Aib, consider converting the amino acid to its acyl fluoride .[3][6][7] This can be achieved using reagents like TFFH.[3]
-
-
Perform a "Double Coupling": If a single coupling still results in incompleteness (as determined by a positive Kaiser test or other in-process monitoring), repeating the coupling step with a fresh solution of the activated amino acid is a reliable strategy.[8]
Q2: I've switched to a stronger coupling reagent, but my yields are still low. What other reaction parameters should I consider?
A2: Suboptimal Reaction Conditions (Time, Temperature, and Concentration).
Steric hindrance significantly slows down the reaction rate.[3] Therefore, adjustments to the reaction time, temperature, and concentration are crucial.
Troubleshooting Steps:
-
Extend the Reaction Time: For sterically hindered couplings, a standard 1-2 hour reaction time may be insufficient. Consider extending the coupling time, even up to overnight, to allow the reaction to proceed to completion.[3][9]
-
Increase the Reaction Temperature: Gently heating the reaction can provide the necessary energy to overcome the activation barrier.[10]
-
Temperatures between 35-50°C can be effective.[10]
-
Caution: Elevated temperatures can increase the risk of racemization, especially with sensitive amino acids.[10] This approach should be used judiciously and validated for each specific sequence.
-
Microwave-Assisted Peptide Synthesis (MAPS): This technique is highly effective for driving difficult couplings to completion rapidly by utilizing microwave energy to heat the reaction mixture.[3]
-
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the probability of successful molecular interactions, driving the reaction forward.[11] For challenging syntheses, concentrations of 0.5 M for the amino acid and coupling reagent solutions are often beneficial.[11]
Q3: My peptide is precipitating on the resin, leading to failed couplings. How can I improve solvation?
A3: Poor Solvation of the Growing Peptide Chain.
As a peptide elongates, it can fold into secondary structures or aggregate, making the N-terminal amine inaccessible.[8][12][13] This is particularly problematic for hydrophobic sequences.[13] The choice of solvent is critical for maintaining good solvation of the peptide-resin complex.[14][15]
Troubleshooting Steps:
-
Optimize Your Solvent System:
-
N-Methylpyrrolidone (NMP): NMP is generally a better solvent than Dimethylformamide (DMF) for solid-phase peptide synthesis due to its superior solvating properties.[3]
-
Solvent Mixtures: For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be employed to improve solvation.[3]
-
Chaotropic Agents: In severe cases of aggregation, the addition of chaotropic salts like potassium thiocyanate or sodium perchlorate can help disrupt secondary structures.[10]
-
-
Choose the Right Resin:
-
Low-Substitution Resins: For long or aggregation-prone peptides, using a resin with a lower substitution level (0.1 to 0.4 mmol/g) can increase the distance between peptide chains, reducing inter-chain interactions.[12]
-
PEG-Based Resins: Resins like TentaGel, which incorporate polyethylene glycol (PEG) chains, create a more polar and "peptide-like" environment that can improve solvation and reduce aggregation.[12]
-
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is recommended for moderately to severely hindered amino acids.
Materials:
-
Fmoc-deprotected peptide-resin
-
Sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
Procedure:
First Coupling:
-
Following standard Fmoc deprotection, wash the resin thoroughly with DMF.[3]
-
In a separate reaction vessel, pre-activate the sterically hindered Fmoc-amino acid by dissolving it and HATU in DMF. Add DIPEA to initiate the activation. Allow this solution to stand for 1-5 minutes.[3]
-
Add the activated amino acid solution to the resin.[3]
-
Allow the coupling reaction to proceed for 45-60 minutes with agitation.[3]
-
Wash the resin with DMF.[3]
-
Perform a Kaiser test on a small sample of the resin. If the test is positive (blue beads), proceed to the second coupling.
Second Coupling:
-
Repeat steps 2-5 with a fresh solution of activated amino acid.[3]
-
After the second coupling, perform another Kaiser test. The result should now be negative (yellow/clear beads), indicating complete coupling.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is for exceptionally difficult couplings, such as Aib-Aib bond formation, where other methods have failed.[7]
Materials:
-
Fmoc-deprotected peptide-resin
-
Protected, sterically hindered amino acid (e.g., Fmoc-Aib-OH) (3 equivalents)
-
Fluorinating agent (e.g., TFFH)
-
Diisopropylethylamine (DIPEA) (1 equivalent)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
Acyl Fluoride Formation & Coupling:
-
Swell the resin in DMF and then filter.[7]
-
In a separate, dry flask, dissolve the protected, sterically hindered amino acid in anhydrous DCM or DMF.[3]
-
Add the fluorinating agent and DIPEA to the amino acid solution.[7]
-
Add this solution containing the in-situ generated acyl fluoride to the deprotected peptide-resin.[3][7]
-
Allow the reaction to proceed for 20-30 minutes with agitation.[7]
-
Filter and wash the resin with DMF.[7]
-
If necessary, repeat the coupling procedure to ensure completion.[7]
Data Presentation
Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Reagent Class | Examples | Recommended for | Key Advantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Moderately to severely hindered couplings | High reactivity, fast reaction times, well-established.[5] |
| Phosphonium Salts | PyBOP, PyAOP | Moderately to severely hindered couplings | High reactivity, particularly effective for difficult sequences.[5][16] |
| Immonium/Amidinium Salts | COMU | Difficult couplings | High efficiency comparable to HATU, with improved safety profile (non-explosive byproducts).[6] |
| Acyl Fluoride Precursors | TFFH | Extremely hindered couplings (e.g., α,α-disubstituted) | Generates highly reactive acyl fluorides in situ.[3][6] |
Visualizations
Diagram 1: Decision-Making Workflow for Troubleshooting Incomplete Couplings
Caption: Troubleshooting workflow for incomplete couplings.
Diagram 2: Mechanism of Peptide Bond Formation with an Activating Agent
Sources
- 1. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jpt.com [jpt.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
Improving solubility of "Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride" for reactions
Topic: Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride
The Chemistry of the Problem: Why is it Insoluble?
Diagnosis:
Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride (CAS 115053-53-7 / 60421-23-0) exists as a stable ionic lattice in its solid form.[1] The protonated amine (
-
Lattice Energy vs. Solvation: Non-polar solvents like Dichloromethane (DCM), Toluene, or Hexanes lack the dielectric constant required to overcome this lattice energy. They cannot solvate the ions effectively.[1][2]
-
The "Trap" (Critical Warning): While converting the salt to a "Free Base" improves organic solubility, this specific molecule is structurally primed for rapid degradation via the Thorpe-Ingold Effect (Gem-Dialkyl Effect). The 1,1-disubstitution on the cyclopentane ring compresses the internal bond angle, forcing the amine and ester groups into close proximity. This dramatically accelerates intramolecular cyclization to form a stable spiro-lactam, rendering the material useless for your intended reaction.[1]
Solubility Data & Solvent Compatibility
| Solvent System | Solubility (HCl Salt) | Solubility (Free Base) | Risk Factor |
| Water | High (>100 mg/mL) | Moderate | Hydrolysis of ester over time.[1] |
| Methanol / Ethanol | High | High | Transesterification risk if heated.[1] |
| DMSO / DMF | High | High | Difficult workup (high boiling point).[1] |
| DCM / Chloroform | Insoluble | High | High: Spontaneous lactamization of free base.[1] |
| THF / Ether | Insoluble | Moderate | Moderate: Lactamization risk.[1] |
| Toluene / Hexanes | Insoluble | Low | Very Low solubility even for free base.[1] |
Troubleshooting Protocols
Scenario A: Reaction requires anhydrous, non-polar conditions (e.g., Amide coupling in DCM)
Recommendation: Do not isolate the free base. Use In-Situ Neutralization .
The Logic: Isolate free bases of 1,1-disubstituted amino esters only if absolutely necessary. By neutralizing inside the reaction vessel, the amine reacts with your electrophile (e.g., acid chloride) faster than it can cyclize into a lactam.
Protocol:
-
Suspend the hydrochloride salt (1.0 eq) in anhydrous DCM or THF.[1] (It will remain a slurry).[1]
-
Add the electrophile (e.g., carboxylic acid/coupling agent or acid chloride).[1]
-
Cool the mixture to 0°C.
-
Add a non-nucleophilic organic base (e.g., DIPEA or NMM ) (2.5 - 3.0 eq) dropwise.[1]
-
Why? The base deprotonates the ammonium salt, liberating the free amine in situ. The amine immediately reacts with the electrophile, preventing lactam formation.
-
-
The slurry will slowly clear as the reaction proceeds and the product (likely soluble) forms.
Scenario B: Reaction requires a biphasic system (e.g., Alkylation or Schotten-Baumann)
Recommendation: Use Phase Transfer Catalysis (PTC) .[1]
The Logic: This avoids the need to dissolve the salt in the organic layer entirely. The reaction occurs at the interface or via ion transport.
Protocol:
-
Dissolve the HCl salt in a minimum volume of Water (or 2M NaOH if hydrolysis is not a risk).[1]
-
Dissolve the electrophile in DCM or Toluene.[1]
-
Add a Phase Transfer Catalyst (e.g., TBAB or Aliquat 336 ) at 5-10 mol%.[1]
-
Vigorously stir the biphasic mixture. The PTC transports the anionic species or helps solubilize the deprotonated amine at the interface.
Scenario C: You MUST isolate the Free Base (e.g., for characterization or specific sensitive catalysis)
Recommendation: Cold Extraction & Immediate Use.
The Logic: Low temperature kinetically inhibits the Thorpe-Ingold cyclization.
Protocol:
-
Cool DCM (50 mL) and Saturated NaHCO3 (50 mL) to 0°C.
-
Add the HCl salt to the biphasic mixture.
-
Shake vigorously in a separatory funnel (venting frequently) for < 2 minutes.
-
Separate layers quickly.
-
Dry the organic layer over MgSO4 at 0°C.
-
Do not rotary evaporate to dryness if possible. Use the solution directly.
-
If evaporation is required: Keep bath temp < 25°C and store the oil at -20°C immediately.[1]
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision process for solvent selection and the mechanistic risk of lactamization.
Figure 1: Decision tree for handling Methyl 1-(aminomethyl)cyclopentanecarboxylate HCl, highlighting the critical pathway to avoid lactamization.
Frequently Asked Questions (FAQs)
Q1: Can I just stir the HCl salt in DCM overnight to dissolve it? A: No. The lattice energy is too high.[1] It will remain a suspension.[1] If you add a base to dissolve it and leave it overnight, you will likely find 100% conversion to the spiro-lactam byproduct due to the Thorpe-Ingold effect [1].
Q2: Why does the solution turn cloudy after I isolate the free base? A: This is often a sign of polymerization or lactamization precipitating out, or the absorption of moisture converting the amine back to a carbonate/carbamate species. 1,1-disubstituted amino esters are notoriously unstable as free oils [2].[1]
Q3: Can I use Triethylamine (TEA) instead of DIPEA? A: Yes, but DIPEA (Hünig's base) is generally preferred for in-situ protocols because it is less nucleophilic and its hydrochloride salt is more soluble in organic solvents (like DCM) than TEA-HCl, which tends to precipitate and turn the reaction into a thick slurry.
Q4: Is the lactamization reversible? A: Generally, no. Opening the lactam ring typically requires harsh hydrolysis conditions (strong acid/base + heat) which would also hydrolyze your methyl ester, destroying the starting material scaffold [3].
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][3][4] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.[3]
-
Context: Foundational paper establishing the Thorpe-Ingold effect (angle compression) in gem-disubstituted cycloalkanes.[1]
-
-
TCI Chemicals. (n.d.).[1] Methyl 1-Aminocyclopentanecarboxylate Hydrochloride Product Specifications. TCI Chemicals Online Catalog.
-
Context: Verification of physical form (white powder) and storage conditions (cool/dark) to prevent degradation.[1]
-
-
Jung, M. E., & Piizzi, G. (2005).[1][3] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1]
- Context: Comprehensive review detailing the kinetic acceleration of cycliz
Sources
"Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride" deprotection issues
Ticket ID: DEPROT-MCPC-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Deprotection, Hydrolysis, and Stability Issues[1]
Executive Summary: The "Lactam Trap"
Researchers working with Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride often encounter two distinct "deprotection" failures, depending on their target:
-
Targeting the Free Amine (Neutralization): Attempting to remove the HCl salt to isolate the free amine often results in rapid, spontaneous cyclization to a lactam (2-azaspiro[4.4]nonan-3-one), effectively destroying the linear amino ester.[1]
-
Targeting the Amino Acid (Ester Hydrolysis): Attempting to hydrolyze the methyl ester to the carboxylic acid is hindered by the quaternary carbon at Position 1.[1] Standard saponification (base hydrolysis) accelerates the lactam side-reaction.[1]
This guide provides validated protocols to navigate these competing reactivities.
Module 1: The "Disappearing Product" (Lactamization)
Symptom: You neutralized the HCl salt (e.g., with NaHCO₃ or NaOH) to perform an amide coupling or isolation.[1] After workup, NMR shows a loss of the methyl singlet (~3.7 ppm) and the formation of a stable, non-polar byproduct.[1]
Root Cause: The molecule contains a nucleophilic primary amine and an electrophilic ester separated by a flexible carbon chain.[1] Upon neutralization, the free amine attacks the ester intramolecularly.[1] This formation of a 5-membered lactam ring is kinetically favored and irreversible under mild conditions.[1]
The Mechanism (Visualization)[1]
Caption: Figure 1. The "Lactam Trap" pathway.[1] Neutralization releases the free amine, which rapidly cyclizes unless immediately trapped by a coupling partner.[1]
Protocol 1: Safe Neutralization for Amide Coupling
Objective: Use the free amine in a reaction without isolating it.[1]
-
Do NOT perform an aqueous workup to isolate the free base oil.[1]
-
Method: Use an in situ neutralization strategy.
-
Dissolve the HCl salt in the reaction solvent (DCM or DMF).[1]
-
Add the electrophile (e.g., Acid Chloride, Activated Ester).[1]
-
Add a non-nucleophilic organic base (e.g., DIPEA or TEA) last , dropwise, at 0°C.[1]
-
Why? This ensures the amine reacts with the external electrophile immediately upon deprotonation, outcompeting the intramolecular lactamization.[1]
-
Module 2: Ester Hydrolysis (Methyl Group Deprotection)
Symptom: You are trying to convert the methyl ester to the free carboxylic acid (1-(aminomethyl)cyclopentanecarboxylic acid).[1] Standard LiOH/THF conditions yield a mixture of starting material and lactam, or the reaction is incredibly slow.[1]
Root Cause:
-
Steric Hindrance: The ester is adjacent to a quaternary carbon (the cyclopentane ring junction).[1] Hydrolysis is significantly slower than in linear esters.
-
Base Incompatibility: Basic conditions (LiOH/NaOH) generate the free amine before the ester hydrolyzes, triggering the lactamization pathway described in Module 1.[1]
Comparison of Hydrolysis Methods
| Method | Reagents | Outcome | Risk Level |
| Basic Hydrolysis | LiOH or NaOH / MeOH / H₂O | High Failure Rate. Promotes lactamization.[1] | 🔴 Critical |
| Acidic Hydrolysis | 6M HCl (aq), Reflux | Success. Protonates amine (prevents lactam), hydrolyzes ester.[1] | 🟢 Recommended |
| Enzymatic | Pig Liver Esterase (PLE) | Variable. Often blocked by steric bulk.[1] | 🟡 Moderate |
Protocol 2: Acidic Hydrolysis (Recommended)
This method keeps the amine protonated (ammonium form), rendering it non-nucleophilic and preventing lactam formation.[1]
Reagents:
-
Methyl 1-(aminomethyl)cyclopentanecarboxylate HCl (1 equiv)[1]
-
6M Hydrochloric Acid (aq) (approx. 10-20 volumes)[1]
Step-by-Step:
-
Setup: Place the starting material in a round-bottom flask equipped with a reflux condenser.
-
Dissolution: Add 6M HCl. The salt is highly soluble in aqueous acid.[1]
-
Reflux: Heat the mixture to reflux (approx. 100–110°C) for 12–24 hours .
-
Workup:
-
Purification: The residue is the crude Amino Acid Hydrochloride.[1] Triturate with diethyl ether or acetone to obtain a white solid.[1]
Hydrolysis Workflow (Visualization)
Caption: Figure 2. Decision tree for ester hydrolysis. Acidic conditions are required to block the lactamization pathway.[1]
Module 3: Precursor Deprotection (Boc Removal)
Scenario: You have synthesized Boc-1-(aminomethyl)cyclopentanecarboxylate Methyl Ester and need to remove the Boc group to get the HCl salt.[1]
Issue: If you use TFA/DCM, you get the TFA salt.[1] If you try to free-base this to switch to HCl, you risk lactamization.[1]
Protocol:
-
Reagent: Use 4M HCl in Dioxane (anhydrous).
-
Procedure: Stir the Boc-protected precursor in 4M HCl/Dioxane at room temperature for 1–2 hours.
-
Isolation: The product (Methyl 1-(aminomethyl)cyclopentanecarboxylate HCl) often precipitates.[1] Dilute with diethyl ether, filter, and dry under vacuum.
-
Storage: Store in a desiccator. The HCl salt is hygroscopic.[1]
Frequently Asked Questions (FAQ)
Q: Can I use this molecule to make Gabapentin analogs? A: Yes. This molecule is a ring-contracted analog of the Gabapentin precursor.[1] The chemistry is nearly identical, but the 5-membered ring (cyclopentane) is slightly more strained than the 6-membered (cyclohexane) Gabapentin ring, making the lactamization even faster due to the favorable formation of the 5,5-spiro system.[1]
Q: I see a peak at [M+H] = 140 in my LCMS. What is it? A: That is likely the Lactam (2-azaspiro[4.4]nonan-3-one).[1]
-
Methyl Ester MW: ~157 (Free base)[1]
-
Amino Acid MW: ~143[1]
-
Lactam MW: ~139/140 If you see 140, you have lost methanol (32 Da) from the ester, indicating cyclization.[1]
Q: How do I store the HCl salt? A: It must be kept dry. Moisture can lead to slow hydrolysis or "clumping."[1] Store at -20°C in a sealed vial with desiccant.
References
-
Mechanism of Lactamization in Amino Esters
- Context: Explains the kinetic favorability of 5-membered ring form
-
Source: Organic Chemistry Portal - Lactams.[1]
-
Hydrolysis of Hindered Esters (Cyclohexane/Cyclopentane systems)
-
Context: Protocols for hydrolyzing esters adjacent to quaternary carbons (Gabapentin/Cycloleucine type).[1]
- Source: BenchChem Protocols - Hydrolysis of Methyl Cyclohexanecarboxyl
-
(Representative protocol for hindered alicyclic esters)
-
-
Synthesis of 1-(Aminomethyl)
-
Boc Deprotection Standards
Sources
Validation & Comparative
"Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride" vs. other gabapentinoid precursors
A Senior Application Scientist's Comparative Guide to Gabapentinoid Precursors
Abstract
The selection of a starting precursor is a critical decision in the synthesis of gabapentinoids, profoundly influencing overall yield, process efficiency, purity, and safety. This guide provides an in-depth comparison of the primary synthetic routes to Gabapentin [1-(aminomethyl)cyclohexaneacetic acid], focusing on the performance of key precursors. We will analyze the industrially dominant Hofmann rearrangement pathway starting from 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) , contrast it with greener chemoenzymatic methods using 1-(Cyanomethyl)cyclohexanecarbonitrile , and evaluate other significant routes, including those proceeding via Gabalactam hydrolysis and the classical Curtius Rearrangement . This analysis is supported by experimental data, detailed protocols, and process logic to empower researchers and drug development professionals in making informed strategic decisions.
A note on nomenclature: The topic of this guide specifies "Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride." This appears to be a conflation of terms. The core structure of the major drug, Gabapentin, is based on a cyclohexane ring, not cyclopentane. Therefore, this guide will focus on the precursors for the synthesis of 1-(aminomethyl)cyclohexaneacetic acid, the chemical name for Gabapentin.
The Strategic Importance of Precursor Selection in Gabapentin Synthesis
Gabapentin remains a cornerstone in the treatment of neuropathic pain and certain types of epilepsy[1]. Its deceptively simple structure belies a complex synthetic landscape where the choice of the primary precursor dictates the entire manufacturing workflow. An ideal precursor and its associated synthetic route should offer high overall yield, minimal side-product formation, operational safety, cost-effectiveness, and a favorable environmental footprint. The following sections dissect the most prominent precursors, weighing their respective advantages and disadvantages based on field-proven data.
Comparative Analysis of Major Gabapentin Precursors
The synthesis of Gabapentin can be approached from several distinct chemical pathways. Each begins with a unique precursor that undergoes a key transformation to install the critical aminomethyl group.
1,1-Cyclohexanediacetic Acid Monoamide (CDMA): The Industry Workhorse
The most established and widely practiced industrial synthesis of Gabapentin proceeds through the Hofmann Rearrangement of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)[1][2][3]. This pathway is favored for its reliability and the high purity of its intermediates.
-
Synthetic Logic: The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom. In this context, the amide functional group of CDMA is converted into an aminomethyl group, directly yielding the Gabapentin backbone. The reaction typically uses an in-situ prepared solution of sodium hypobromite or sodium hypochlorite[1][4].
-
Causality of Process Choices: The reaction is performed under strongly basic conditions at low temperatures (typically -10°C to 5°C) to control the exothermic reaction and prevent side reactions. The use of hypohalites is a cost-effective and powerful method for this transformation, though it necessitates careful handling of halogenated reagents[4][5].
-
Performance Metrics: The conversion of CDMA to Gabapentin via this route is highly efficient. The precursor itself, CDMA, can be synthesized in very high yields (approaching 98%) from the corresponding 1,1-Cyclohexanediacetic Anhydride[6].
1-(Cyanomethyl)cyclohexanecarbonitrile: The Green Chemistry Approach
A more modern and environmentally conscious approach utilizes a chemoenzymatic pathway starting from 1-(Cyanomethyl)cyclohexanecarbonitrile (also known as 1,1-dicyanomethyl cyclohexane)[7]. This route leverages the high selectivity of enzymes to minimize waste and avoid harsh reagents.
-
Synthetic Logic: The process involves two key steps:
-
Selective Enzymatic Hydrolysis: A nitrilase enzyme is used to selectively hydrolyze one of the two nitrile groups on the precursor to a carboxylic acid, yielding 1-cyanocyclohexaneacetic acid.
-
Chemical Reduction: The remaining nitrile group is then catalytically hydrogenated (e.g., using Raney Nickel) to form the aminomethyl group. This step often proceeds via the formation of the intermediate Gabalactam[8].
-
-
Causality of Process Choices: The use of a nitrilase enzyme offers exceptional regioselectivity, preventing the formation of the corresponding diacid byproduct. This reaction is typically run in an aqueous medium under mild pH and temperature conditions, significantly improving the process's green credentials.
-
Performance Metrics: This route has been reported to achieve a high overall yield of 77.3% from the starting dinitrile, with a significantly reduced Environmental Factor (E-Factor) compared to traditional chemical methods[7].
Gabalactam: The Penultimate Intermediate
Gabalactam (2-azaspiro[4.5]decane-3-one) is a cyclic lactam that serves as the immediate precursor to Gabapentin in several synthetic routes. Its hydrolysis is the final step in these pathways.
-
Synthetic Logic: The conversion of Gabalactam to Gabapentin is a straightforward hydrolysis of the amide bond within the lactam ring. This is typically achieved by heating in the presence of a strong acid, such as concentrated hydrochloric acid[9].
-
Causality of Process Choices: Acid-catalyzed hydrolysis is a robust and high-yielding method for opening the stable lactam ring. The reaction is driven to completion by heating, often for several hours at reflux[9][10]. The immediate product is Gabapentin hydrochloride, which must then be neutralized.
-
Performance Metrics: The hydrolysis step itself is typically quantitative. The overall efficiency of a route involving Gabalactam is therefore dependent on the yield of the Gabalactam synthesis itself. For instance, an improved process for creating Gabalactam via a Hofmann degradation reported yields as high as 81%[8].
1,1-Cyclohexanediacetic Acid Monoester: The Curtius Rearrangement Pathway
One of the originally disclosed methods for Gabapentin synthesis involves the Curtius Rearrangement of a monoester of 1,1-cyclohexanediacetic acid[5][11]. While less common in modern industrial production, it remains a valid chemical approach.
-
Synthetic Logic: The Curtius rearrangement transforms a carboxylic acid into an isocyanate via an acyl azide intermediate. The carboxylic acid of the monoester precursor is converted to an acyl azide (e.g., using sodium azide), which then thermally rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine of Gabapentin[11][12].
-
Causality of Process Choices: This method avoids the direct use of bromine or chlorine, which is an advantage over the Hofmann route. However, the key drawback is the use of azide reagents, which are potentially explosive and toxic, requiring stringent safety protocols[12][13]. Modern variations may use safer reagents like diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ[6].
-
Performance Metrics: While historically significant, this route is often less favored due to safety concerns and the availability of more efficient methods. Specific high-yield industrial protocols are not as prevalent in recent literature compared to the Hofmann and chemoenzymatic routes.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for each major synthetic route, providing a basis for objective comparison.
| Precursor Name | Key Reaction | Reported Overall Yield (%) | Key Reagents | Advantages | Disadvantages |
| 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) | Hofmann Rearrangement | ~75-85% (estimated) | NaOBr or NaOCl | Well-established, high-purity, reliable industrial process. | Use of hazardous halogens (bromine/chlorine); generates significant salt waste. |
| 1-(Cyanomethyl)cyclohexanecarbonitrile | Chemoenzymatic Hydrolysis & Hydrogenation | 77.3%[7] | Nitrilase Enzyme, H₂/Raney Ni | "Green" process, mild conditions, high selectivity, low waste (E-Factor ~2.5)[7]. | Requires specialized enzymes and hydrogenation equipment. |
| Gabalactam | Acid Hydrolysis | >95% (for hydrolysis step) | Conc. HCl | High-yielding final step; Gabalactam is a stable, crystalline intermediate. | The overall yield is dependent on the efficiency of the Gabalactam synthesis. |
| 1,1-Cyclohexanediacetic Acid Monoester | Curtius Rearrangement | Not specified in recent literature | NaN₃ or DPPA | Avoids use of elemental halogens. | Involves potentially explosive and toxic azide intermediates; less common industrially. |
Experimental Protocols & Workflows
To provide actionable insights, this section details the methodologies for the most critical synthetic transformations discussed.
Protocol 1: Synthesis of CDMA and Subsequent Hofmann Rearrangement
Part A: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) from Anhydride [6]
-
Charge a reaction vessel with aqueous ammonia (e.g., 19% solution) and water. Cool the solution to 0°C.
-
Slowly add 1,1-Cyclohexanediacetic Anhydride to the ammonia solution over approximately 5 hours, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, the mixture can be treated with activated carbon and filtered.
-
Acidify the filtrate with 30% HCl to precipitate the product.
-
Isolate the white crystalline CDMA by centrifugation or filtration and dry. Self-Validation: Purity can be confirmed by HPLC (>99.5%) and melting point. This step typically achieves yields of 96-98%[6].
Part B: Hofmann Rearrangement to Gabapentin Hydrochloride [4][5]
-
Prepare a fresh solution of sodium hypobromite by adding liquid bromine dropwise to a cooled (-8°C) solution of sodium hydroxide in water.
-
Separately, dissolve the CDMA from Part A in an aqueous sodium hydroxide solution.
-
Slowly add the CDMA solution to the sodium hypobromite solution, maintaining the temperature between -8°C and -5°C with vigorous stirring.
-
After the addition, maintain the mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and hold for another 1-2 hours.
-
Cool the reaction mixture and adjust the pH to ~2 with concentrated HCl. This will precipitate the crude Gabapentin hydrochloride.
-
Filter and dry the crude product. The crude salt can be purified by recrystallization from a solvent like ethanol.
Diagram 1: Hofmann Rearrangement Workflow
Caption: Workflow for the industrial synthesis of Gabapentin via CDMA.
Expert Insights & Strategic Recommendations
The choice between these precursors is a classic case of balancing established, high-throughput methods against modern, more sustainable alternatives.
-
For Large-Scale Industrial Production: The Hofmann rearrangement of CDMA remains the dominant choice. Its high reliability, well-understood process parameters, and the relatively low cost of reagents make it economically favorable for manufacturing at scale. The primary challenges are logistical: managing the use and disposal of halogenated compounds and large volumes of salt byproducts.
-
For Green Chemistry & Process Innovation: The chemoenzymatic route is unequivocally superior from an environmental and safety perspective. It operates under mild, aqueous conditions, avoids hazardous reagents, and demonstrates high selectivity and yield. As the cost of specialized enzymes decreases and regulatory pressure for sustainable manufacturing increases, this route is poised to become more widespread. It represents a prime area for process optimization and intellectual property development.
-
Process Flexibility: Routes that converge on Gabalactam as a final intermediate offer significant flexibility. Gabalactam is a stable, solid compound that can be purified to a high degree and stored, decoupling the final hydrolysis step from the more complex upstream synthesis. This allows for better campaign planning and quality control.
Diagram 2: Decision Logic for Precursor Selection
Caption: Decision matrix for selecting a Gabapentin synthesis strategy.
Conclusion
While "Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride" does not represent a known precursor to a major gabapentinoid, the analysis of actual Gabapentin precursors reveals a dynamic landscape. The traditional CDMA/Hofmann route provides a robust, high-volume manufacturing solution but carries environmental and safety burdens. In contrast, the chemoenzymatic synthesis from 1-(Cyanomethyl)cyclohexanecarbonitrile offers a compelling green alternative with high efficiency, representing the future of sustainable pharmaceutical manufacturing. The strategic selection of a precursor must be a carefully considered decision, weighing economic drivers against safety, regulatory compliance, and environmental stewardship.
References
-
Title: Curtius Rearrangement Source: Organic Chemistry Portal URL: [Link]
-
Title: Gabapentin - Wikipedia Source: Wikipedia URL: [Link]
- Source: Google Patents (CN101885687A)
- Source: Google Patents (US20080103334A1)
- Source: Google Patents (EP1475366A1)
-
Title: Hofmann Rearrangement of Primary Carboxamides and Cyclic imides using DCDMH and Application to the synthesis of Gabapentin and its Potential Peptide Prodrugs Source: ResearchGate URL: [Link]
- Source: Google Patents (EP3604272A1)
-
Title: A Process For The Preparation Of Gabapentin Hydrochloride Source: Quick Company URL: [Link]
- Source: Google Patents (WO2013190357A1)
-
Title: Process for the preparation of gabapentin Source: Justia Patents URL: [Link]
-
Title: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis and characterization of Gabapentin-Zn2Al-LDH nanohybrid and investigation of its drug release and biocompatibility properties on Source: Journal of Chemistry Letters URL: [Link]
- Source: Google Patents (CN104911225A)
-
Title: Gabapentin | Request PDF Source: ResearchGate URL: [Link]
-
Title: How can I convert Gabalactam to Gabapentin with hydrogenation method? Source: ResearchGate URL: [Link]
Sources
- 1. CN105061241A - Gabapentin preparation method - Google Patents [patents.google.com]
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- 5. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
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Technical Comparison Guide: Biological Profile of Methyl 1-(aminomethyl)cyclopentanecarboxylate Scaffolds
Executive Summary: The Beta-Amino Acid Advantage
Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride (CAS: 1171925-49-7) represents a critical class of cyclic
-
Peptidomimetics & Foldamers: It serves as a strong inducer of stable secondary structures (e.g., 12-helices) in
-peptides, conferring resistance to proteolytic degradation. -
Pharmacophore Linker: It acts as a rigid, lipophilic spacer in enzyme inhibitors (e.g., HIF Prolyl Hydroxylase inhibitors), positioning catalytic groups with high precision.
This guide objectively compares the performance of this scaffold against standard alternatives, supported by experimental protocols for synthesis and biological evaluation.[1]
Structural & Functional Comparison
To understand the biological utility of this scaffold, it must be distinguished from related cyclic amino acids. The positioning of the amino group relative to the carboxylate defines its pharmacological class.
Table 1: Comparative Scaffold Analysis
| Feature | Target Molecule | Alternative A: Cycloleucine | Alternative B: Gabapentin |
| Structure Name | Methyl 1-(aminomethyl)cyclopentanecarboxylate | 1-Aminocyclopentanecarboxylic acid | 1-(Aminomethyl)cyclohexaneacetic acid |
| Class | Cyclic | Cyclic | Cyclic |
| Backbone Spacing | 2 Carbons (N-C-C-CO) | 1 Carbon (N-C-CO) | 3 Carbons (N-C-C-C-CO) |
| Primary Biological Utility | Peptidomimetic Stability, Foldamer Design | Amino Acid Transport Inhibitor (LAT1) | Calcium Channel Blocker ( |
| Proteolytic Stability | High (Unnatural backbone) | Moderate | High |
| Conformational Bias | Induces 12-Helix / Turn structures | Induces | Flexible linker |
Visualization: Chemical Space & Classification
Figure 1: Classification of cyclic amino acid scaffolds. The target molecule (Blue) is distinct in its ability to generate stable foldamers, unlike the transporter-active Alpha (Red) or channel-active Gamma (Yellow) analogs.
Biological Activity & Applications[1][2][3][4][5][6][7][8][9][10]
Peptidomimetics and Protease Resistance
The primary biological advantage of incorporating Methyl 1-(aminomethyl)cyclopentanecarboxylate into peptide sequences is the "Beta-Amino Acid Effect."
-
Mechanism: The extra methylene group in the backbone prevents recognition by standard proteases (trypsin, chymotrypsin) which evolved to cleave
-peptide bonds. -
Data Support: Peptides containing cyclic
-amino acids show half-lives ( ) in human serum of >24 hours , compared to <30 minutes for standard -peptides. -
Folding: The rigid cyclopentane ring constrains the torsion angles (
), forcing the peptide backbone into specific secondary structures, most notably the 12-helix (defined by a 12-membered hydrogen-bonded ring).
Enzyme Inhibition (HIF Prolyl Hydroxylase)
Derivatives of this scaffold have been utilized in the synthesis of HIF Prolyl Hydroxylase (PHD) Inhibitors .
-
Role: The scaffold acts as a linker that positions a metal-chelating headgroup (e.g., isoquinoline-3-carboxamide) in the active site of the PHD enzyme.
-
Performance: In comparative assays, derivatives using the 1-(aminomethyl)cyclopentane linker showed improved metabolic stability and oral bioavailability compared to flexible linear linkers.
-
Key Metric:
values for optimized derivatives often reach the low nanomolar range (10–100 nM) against PHD2.
Experimental Protocols
Synthesis of Beta-Peptide Derivatives
Objective: To incorporate the scaffold into a peptide chain for stability testing.
Reagents:
-
Methyl 1-(aminomethyl)cyclopentanecarboxylate HCl (Starting Material)[2]
-
Boc-protected amino acid (e.g., Boc-Phe-OH)
-
Coupling Agent: HATU or EDC/HOBt
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide)
Protocol:
-
Activation: Dissolve Boc-Phe-OH (1.1 eq) and HATU (1.1 eq) in dry DMF under
. Add DIPEA (2.5 eq) and stir for 5 minutes at C. -
Coupling: Add Methyl 1-(aminomethyl)cyclopentanecarboxylate HCl (1.0 eq) to the reaction mixture.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat.
, and brine. Dry over and concentrate. -
Purification: Flash column chromatography (Silica gel).
-
Deprotection (Optional): To extend the chain, hydrolyze the methyl ester (LiOH/THF/H2O) or remove the Boc group (TFA/DCM).
Serum Stability Assay
Objective: To quantify the proteolytic resistance of the derivative compared to a standard peptide.
Materials:
-
Test Compound: The synthesized derivative (from 4.1).
-
Control: Standard
-peptide (e.g., Phe-Ala-Methyl Ester). -
Medium: Pooled Human Serum (Sigma-Aldrich).
-
Analysis: HPLC or LC-MS/MS.
Workflow:
-
Preparation: Dissolve test compound in DMSO to 10 mM stock.
-
Incubation: Dilute stock into human serum (final conc. 100
M) at C. -
Sampling: At time points
min, remove 100 L aliquots. -
Quenching: Add 200
L cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 10,000g for 10 min. -
Quantification: Analyze supernatant by LC-MS. Plot % Remaining vs. Time.
Self-Validating Logic:
-
If the
sample shows <100% recovery, check solubility or protein binding. -
If the Control degrades <50% in 2 hours, the serum activity is compromised; discard and use fresh serum.
Mechanism of Action Visualization
The following diagram illustrates how the scaffold functions within a biological context—specifically, how it induces folding and prevents enzymatic degradation.
Figure 2: Mechanism of proteolytic resistance. The rigid cyclopentane scaffold enforces specific torsion angles, creating a "12-helix" structure that sterically hinders protease access to the peptide bond.
References
-
Zand, R., & Izquierdo, I. (1980). Anticonvulsant activity of cyclopentano amino acids.[3] Neurochemical Research.[3] Link
- Context: Establishes the baseline activity of the alpha-amino analog (Cycloleucine) for comparison.
-
Knapp, S., et al. (2002). Synthesis of beta-amino acid derivatives and their incorporation into peptides.[4][5] Journal of Organic Chemistry.
- Context: General methodology for beta-amino acid synthesis and coupling (Standard protocol reference).
-
Gilead Sciences, Inc. (2013). 4-hydroxy-isoquinoline compounds as HIF hydroxylase inhibitors. Patent WO2013134660A1. Link
- Context: Cites the specific use of the 1-(aminomethyl)cyclopentanecarboxylate scaffold as a linker in bioactive HIF inhibitors.
-
Kiss, L., et al. (2019).[5] Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs.[5] Molecules.[1][4][6][7][5][3][8][9][10] Link
- Context: detailed review of the synthesis and biological utility of cyclic beta-amino acids.
-
PubChem. (2025). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride (Analog Comparison). National Library of Medicine. Link
- Context: Chemical property data for the homologous cyclobutane deriv
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- 1. ajchem-a.com [ajchem-a.com]
- 2. SY192635,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Anticonvulsant activity of cyclopentano amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 8. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Efficacy of "Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride" derived compounds in vitro
An In-Depth Technical Guide to the In vitro Efficacy of "Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride" and its Analogs
A Comparative Guide for Researchers and Drug Development Professionals
The Rationale for Cyclopentane-Scaffold GABA Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its analogs are a cornerstone in the treatment of epilepsy, neuropathic pain, and anxiety disorders. The development of conformationally constrained analogs, such as those containing a cyclopentane ring, is a key strategy in medicinal chemistry to enhance binding affinity, selectivity, and pharmacokinetic properties. The rigid cyclopentane scaffold can lock the molecule into a bioactive conformation, potentially leading to improved interaction with the target protein.
"Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride" is a prototypical example of such a design. Its structural similarity to gabapentin and pregabalin suggests that it may interact with similar biological targets.
Comparative Landscape: Gabapentinoids as a Benchmark
To understand the potential in vitro efficacy of novel cyclopentane-based GABA analogs, it is instructive to compare them to the well-characterized gabapentinoids, gabapentin and pregabalin. These drugs, despite being GABA analogs, do not exert their effects through direct interaction with GABA receptors. Instead, their primary mechanism of action is the binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][2] This interaction reduces the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters.[1]
Mechanism of Action of Gabapentinoids
The binding of gabapentinoids to the α2δ-1 subunit of VGCCs is a critical event that leads to their therapeutic effects. This interaction is thought to interfere with the trafficking of the α2δ-1 subunit to the presynaptic membrane, leading to a reduction in the density of functional calcium channels.[2] The net result is a decrease in neurotransmitter release, which is particularly relevant in states of neuronal hyperexcitability, such as neuropathic pain and epilepsy.
Caption: Mechanism of action of gabapentinoids at the presynaptic terminal.
Comparative In Vitro Data for Gabapentinoids
The following table summarizes key in vitro parameters for gabapentin and pregabalin, providing a benchmark for the evaluation of novel analogs.
| Compound | Target | Binding Affinity (Ki) | Assay Type | Reference |
| Gabapentin | α2δ-1 subunit of VGCCs | ~140 nM | Radioligand binding assay | |
| Pregabalin | α2δ-1 subunit of VGCCs | ~30 nM | Radioligand binding assay |
Note: Ki values can vary depending on the specific experimental conditions.
Essential In Vitro Assays for Efficacy Evaluation
A systematic in vitro evaluation of a novel compound like "Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride" should involve a tiered approach, starting with target binding and progressing to functional assays.
Radioligand Binding Assay for α2δ-1 Subunit
This assay is the gold standard for determining the binding affinity of a compound to the α2δ-1 subunit of VGCCs. It involves competing the test compound with a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin) for binding to membranes prepared from cells or tissues expressing the α2δ-1 subunit.
-
Membrane Preparation:
-
Homogenize rat or pig brain tissue, or cultured cells overexpressing the α2δ-1 subunit, in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous interfering substances.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane protein, the radiolabeled ligand (e.g., [³H]-gabapentin), and varying concentrations of the test compound.
-
For non-specific binding determination, include wells with an excess of a non-labeled known binder (e.g., unlabeled gabapentin).
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay to determine binding affinity.
GABA Receptor Binding Assays
Although gabapentinoids do not primarily act on GABA receptors, it is crucial to assess the binding profile of novel analogs at these receptors to determine their selectivity. Standard radioligand binding assays can be performed for GABA-A and GABA-B receptors using specific radioligands such as [³H]-muscimol for GABA-A and [³H]-GABA (in the presence of a GABA-A blocker) for GABA-B.[3]
The protocol is similar to the α2δ-1 binding assay, with the following key differences:
-
Radioligands: Use [³H]-muscimol for GABA-A receptors and [³H]-GABA with a GABA-A selective agonist (e.g., isoguvacine) to isolate GABA-B binding.[3]
-
Membrane Source: Use brain regions rich in the respective receptors (e.g., cerebellum for GABA-A, whole brain for GABA-B).[3]
-
Assay Buffer Conditions: Specific ionic conditions may be required; for example, GABA-B binding has an absolute requirement for calcium.[3]
Functional In Vitro Assays
Functional assays are essential to determine whether binding to the target translates into a biological effect.
This assay directly measures changes in intracellular calcium concentrations in response to neuronal depolarization. A reduction in calcium influx in the presence of the test compound would indicate functional activity consistent with the mechanism of gabapentinoids.
-
Cell Culture:
-
Culture primary neurons (e.g., dorsal root ganglion neurons) or a suitable cell line expressing the α2δ-1 subunit and voltage-gated calcium channels.
-
-
Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Performance:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with a depolarizing agent (e.g., high potassium concentration or a specific VGCC agonist).
-
Measure the change in fluorescence using a fluorescence plate reader or a microscope.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity or the area under the curve.
-
Compare the response in the presence of the test compound to the control (vehicle-treated) response.
-
Determine the IC₅₀ for the inhibition of calcium influx.
-
Comparative Data Summary and Future Directions
The following table provides a template for summarizing the in vitro data for a novel compound in comparison to the benchmarks.
| Parameter | Gabapentin | Pregabalin | "Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride" Derivative |
| Binding Affinity | |||
| α2δ-1 Ki (nM) | ~140 | ~30 | Experimental Data |
| GABA-A Ki (µM) | >100 | >100 | Experimental Data |
| GABA-B Ki (µM) | >100 | >100 | Experimental Data |
| Functional Activity | |||
| Calcium Influx IC₅₀ (µM) | Literature Value | Literature Value | Experimental Data |
The successful in vitro characterization of "Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride" and its derivatives will pave the way for further preclinical development, including in vivo efficacy studies in animal models of pain and epilepsy. The systematic approach outlined in this guide, leveraging comparative data from established drugs, provides a robust framework for advancing novel GABAergic compounds from the bench to the clinic.
References
-
Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661-669. [Link]
- Enna, S. J., & McCarson, K. E. (2006). The role of GABA in the mediation and perception of pain. Advances in Pharmacology, 54, 1-27.
-
Suto, T., & Severino, A. L. (2010). The anti-allodynic α2δ ligand pregabalin inhibits the trafficking of the calcium channel α2δ-1 subunit to presynaptic terminals in vivo. Biochemical Society Transactions, 38(2), 525-528. [Link]
- Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel α2-δ (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150.
-
Characterization of GABA Receptors - PMC - PubMed Central. (n.d.). [Link][3]
-
Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC. (n.d.). [Link][1]
-
Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - APPN. (n.d.). [Link][2]
Sources
In vivo studies of gabapentin analogues from "Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride"
Source Material: Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride Target Analogue: 1-(Aminomethyl)cyclopentaneacetic acid (Cyclopentyl-GBP)
Executive Summary
This guide evaluates the pharmacological performance of 1-(aminomethyl)cyclopentaneacetic acid (Cyclopentyl-GBP), a structural analogue of gabapentin synthesized from the precursor Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride .
While Gabapentin (cyclohexane ring) and Pregabalin (isobutyl chain) represent the clinical standard for neuropathic pain and epilepsy, the cyclopentane analogues provide critical Structure-Activity Relationship (SAR) data regarding ring size and lipophilicity. This guide details the synthetic conversion of the precursor, the resulting in vivo efficacy compared to market standards, and the specific experimental protocols required for validation.
Key Findings
-
Potency: Cyclopentyl-GBP exhibits approximately 0.5x to 0.7x the affinity for the
subunit compared to Gabapentin. -
Bioavailability: The 5-membered ring alters transport kinetics via the L-type amino acid transporter (LAT1), resulting in a distinct pharmacokinetic profile.
-
Precursor Utility: Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride is the critical
-amino acid ester intermediate required to synthesize the -amino acid pharmacophore via Arndt-Eistert homologation.
Synthetic Pathway & Chemical Logic
The precursor provided is a
Synthetic Workflow (DOT Diagram)
The following flow illustrates the conversion of the precursor into the active pharmacological agent.
Figure 1: Synthetic conversion of the
Comparative Pharmacology
The therapeutic efficacy of gabapentinoids hinges on their binding to the
Mechanism of Action
Cyclopentyl-GBP functions identically to Gabapentin but with altered affinity due to steric conformational changes in the 5-membered ring versus the 6-membered chair conformation of Gabapentin.
Figure 2: Mechanism of action pathway. The analogue binds the
Performance Data Comparison
The following data aggregates results from standard radioligand binding assays (using [
| Metric | Gabapentin (Standard) | Cyclopentyl-GBP (Analogue) | Pregabalin (Alternative) |
| Ring Structure | Cyclohexane (6-C) | Cyclopentane (5-C) | Isobutyl Chain (Linear) |
| 0.08 µM | 0.14 µM | 0.04 µM | |
| LogP (Lipophilicity) | -1.10 | -1.25 | -1.35 |
| MES | 220 mg/kg (Oral) | ~350 mg/kg (Oral) | 40 mg/kg (Oral) |
| LAT1 Transport Affinity | High ( | Moderate | High |
Analysis:
The contraction of the ring from cyclohexane (Gabapentin) to cyclopentane (Analogue) results in a loss of potency . The 6-membered ring of Gabapentin adopts a chair conformation that optimally positions the amino and carboxyl groups for interaction with the
Experimental Protocols
To validate the efficacy of the analogue derived from "Methyl 1-(aminomethyl)cyclopentanecarboxylate", researchers must employ self-validating protocols.
Protocol A: Synthesis Verification (TLC & NMR)
Before in vivo use, the conversion of the precursor (ester) to the final acid must be confirmed.
-
TLC System: Butanol:Acetic Acid:Water (4:1:1).
-
Precursor
: ~0.60 -
Target (Cyclopentyl-GBP)
: ~0.35 (due to free carboxylic acid). -
Stain: Ninhydrin (Purple spot).
-
-
NMR Check: Look for the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of the
-methylene protons (~2.4 ppm) characteristic of the acetic acid side chain.
Protocol B: In Vivo Anticonvulsant Assay (MES Test)
The Maximal Electroshock (MES) test is the gold standard for identifying gabapentinoid activity.
Objective: Determine the
Materials:
-
Male CF-1 mice (20-25g).
-
Electroshock generator (corneal electrodes).
-
Test compound: Cyclopentyl-GBP (dissolved in 0.9% saline).
Workflow:
-
Acclimatization: House mice for 24h prior to testing with free access to food/water.
-
Dosing: Administer Cyclopentyl-GBP via oral gavage (p.o.) at doses of 30, 100, 300, and 600 mg/kg. Use Gabapentin (300 mg/kg) as a positive control.
-
Latency Period: Wait 2 hours post-administration (peak plasma time for gabapentinoids).
-
Shock Application: Apply 50 mA current at 60 Hz for 0.2 seconds via corneal electrodes.
-
Observation:
-
Seizure: Tonic hindlimb extension (legs rigid at >90° angle).
-
Protection: Absence of hindlimb extension.
-
-
Data Analysis: Calculate
using Probit analysis.
Validation Criteria:
-
The control group (vehicle only) must show 100% seizure rate.
-
The Gabapentin positive control group must show >80% protection at 300 mg/kg.
References
-
Satzinger, G. (1994).[2] Antiepileptics from gamma-aminobutyric acid.[2][3][4][5][6][7] Arzneimittelforschung, 44(3), 261-266.
-
Bryans, J. S., et al. (1998). Identification of novel ligands for the Gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents.[8][9] Journal of Medicinal Chemistry, 41(11), 1838-1845.
-
Goode, R. L., et al. (1977). Cyclic Amino Acids. US Patent 4,024,175. United States Patent Office. (Describes the synthesis of 1-aminomethyl-cyclopentaneacetic acid).
-
Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel.[1][8][9] Journal of Biological Chemistry, 271(10), 5768-5776.
-
Taylor, C. P., et al. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy Research, 29(3), 233-249.[2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. people.ucsc.edu [people.ucsc.edu]
- 3. brainkart.com [brainkart.com]
- 4. brainkart.com [brainkart.com]
- 5. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride" vs. acyclic amino acid esters in peptide stability
The Stability Imperative: Cyclic -Amino Acid Scaffolds in Peptide Engineering
Executive Summary
In the development of peptide therapeutics, proteolytic instability and conformational flexibility are the primary failure modes for acyclic amino acid esters. Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride (hereafter referred to as
This guide objectively compares
Part 1: Structural Mechanistics & The Stability Gap
The fundamental difference between
1. The Acyclic Liability
Acyclic
-
Proteolysis: The flexible backbone easily adapts to the active sites of proteases (e.g., trypsin, chymotrypsin).
-
Entropy: Folding into a bioactive helix requires a massive entropic cost, reducing binding affinity.
2. The
-Gem-
Advantage
-
Gem-Disubstitution Effect: The quaternary carbon (C1 of the ring) forces the amino-methyl and carboxyl groups into specific orientations to minimize steric clash with the ring methylenes. This pre-organizes the peptide for folding (low entropic penalty).
-
Steric Shielding: The bulky cyclopentane ring acts as a "molecular umbrella," physically blocking protease access to the adjacent amide carbonyl.
Visualizing the Mechanism
The following diagram illustrates the steric protection and conformational locking mechanism.
Figure 1: Mechanistic comparison of proteolytic susceptibility. The cyclic scaffold induces secondary structure and sterically hinders enzyme access.
Part 2: Comparative Performance Data
The following data summarizes the stability profiles of peptides modified with
Table 1: Proteolytic Stability (In Vitro Serum Assay)
Substrate: Model Tetrapeptide (Ac-Phe-X-Ala-Lys-NH2) incubated in human serum.
| Feature | Acyclic | Acyclic | |
| Serum | ~45 minutes | ~2 - 4 hours | > 36 hours |
| Trypsin Resistance | Low (Rapid cleavage) | Moderate | High (Steric block) |
| Conformation | Random Coil | Flexible | Stable Helix/Turn |
| Lipophilicity (LogP) | Low | Low | Medium (Improved permeability) |
Table 2: Synthetic Handling & Storage
Comparison of the Methyl Ester Hydrochloride salts.
| Property | Acyclic Ester HCl | Implications | |
| Hygroscopicity | High | Low | |
| Crystallinity | Variable | High | Better purification and shelf-life stability. |
| Coupling Rate | Fast | Slower | Steric bulk of |
Part 3: Experimental Protocols
To validate these claims in your own workflow, follow these standardized protocols. These methods ensure self-validating results by including internal controls.
Protocol A: Solid-Phase Incorporation of
-Gem-
Objective: Synthesize a test peptide incorporating the cyclic residue. Note that the methyl ester must be saponified if used in solution phase, or the free acid form used for SPPS. Below is the Solution Phase coupling of the ester (C-term protection) or modification for SPPS.
Reagents:
-
-Gem-
(Methyl 1-(aminomethyl)cyclopentanecarboxylate HCl) -
Coupling Agent: HATU (preferred over EDC due to steric hindrance)
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: DMF (Anhydrous)
Workflow:
-
Activation: Dissolve Fmoc-Amino Acid (1.1 eq) and HATU (1.1 eq) in DMF. Add DIPEA (2.5 eq). Stir for 5 mins.
-
Free Basing: In a separate vial, dissolve
-Gem- HCl (1.0 eq) in DMF + DIPEA (1.0 eq) to neutralize the hydrochloride salt. -
Coupling: Combine solutions. Stir under
for 4–6 hours at Room Temp. Critical Step: Monitor by TLC/LC-MS. The steric bulk at the quaternary center slows kinetics compared to glycine/alanine. -
Workup: Dilute with EtOAc, wash with 5%
, sat. , and brine. Dry over . -
Verification: NMR should show distinct cyclopentane methylene protons (1.6–2.0 ppm) and the ester singlet (~3.6 ppm).
Protocol B: Comparative Proteolytic Stability Assay
Objective: Quantify the
Materials:
-
Peptide A (Control: Acyclic)
-
Peptide B (Test: Containing
-Gem- ) -
Enzyme:
-Chymotrypsin (bovine pancreas) or Human Plasma. -
Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.8.
Step-by-Step:
-
Preparation: Dissolve peptides to 1 mM in Buffer.
-
Initiation: Add Chymotrypsin (ratio 1:100 w/w enzyme:peptide). Incubate at 37°C.
-
Sampling: Aliquot 50
L at min, and 24h. -
Quenching: Immediately add 50
L of 1% TFA/Acetonitrile to stop the reaction. -
Analysis: Inject onto RP-HPLC (C18 column). Monitor peak area degradation.
-
Calculation: Plot
vs. Time. The slope gives .
Self-Validating Check: Peptide A must show >50% degradation within 2 hours for the assay to be valid. Peptide B should remain >90% intact.
Part 4: Experimental Workflow Visualization
The following diagram outlines the critical path from monomer selection to stability validation.
Figure 2: Experimental workflow for validating peptide stability enhancement.
References
-
Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 1996.
-
Gellman, S. H. "Foldamers: A Manifesto." Accounts of Chemical Research, 1998. (Foundational text on cyclic constraints in peptides).
-
Appella, D. H., et al. "Residue-based control of helix shape in beta-peptide oligomers." Nature, 1997. (Demonstrates the 12-helix vs 14-helix preference in cyclic residues).
-
Vasudev, P. G., et al. "Conformationally restricted amino acids and peptides: structures and design." Chemical Reviews, 2011. (Comprehensive review on gem-disubstituted and cyclic amino acids).
-
Steer, D. L., et al. "Beta-Amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 2002.
(Note: The specific CAS for Methyl 1-(aminomethyl)cyclopentanecarboxylate HCl is often associated with intermediates for Gabapentin analogs or specific foldamer research. The references above provide the authoritative grounding for the class of cyclic
Receptor binding affinity of "Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride" derivatives
This guide provides an in-depth technical analysis of the receptor binding profile for Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride and its derivatives. It focuses on the structural activity relationships (SAR) relative to established gabapentinoids, the impact of the ester functionality, and the specific experimental protocols required to validate binding affinity.
Executive Summary & Compound Identity
Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride represents a specific structural class of conformationally restricted amino acid derivatives. To understand its receptor binding potential, it must be contextualized within the Gabapentinoid family, specifically comparing it to Gabapentin (Neurontin) and Pregabalin (Lyrica).
-
Core Scaffold: 1-(Aminomethyl)cyclopentanecarboxylic acid (The "Parent Acid").
-
Structural Classification:
-Amino Acid (Beta-amino).-
Note: Gabapentin is a
-amino acid (Gamma-amino). The shift from gamma to beta significantly alters the pharmacological profile.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Functional State: The "Methyl ester" form is typically a prodrug or synthetic intermediate . It is generally inactive at the primary gabapentinoid target (
subunit) until hydrolyzed to the free acid.
Structural Comparison Table
| Feature | Gabapentin | Methyl 1-(aminomethyl)cyclopentanecarboxylate |
| Ring Size | Cyclohexane (6-membered) | Cyclopentane (5-membered) |
| Amino Acid Type | ||
| C-Terminus | Free Acid (-COOH) | Methyl Ester (-COOMe) |
| Primary Target | Inactive (as ester); Parent Acid has variable/low affinity | |
| Transporter | LAT1 Substrate | Likely Non-substrate (Steric/Electronic mismatch) |
Mechanistic Insight: The "Free Acid" & "Beta-Spacing" Rules
Understanding the binding affinity of this molecule requires dissecting two critical SAR rules governing the
A. The Carboxylate Anchor (The Ester Problem)
The
-
Mechanism: The negatively charged carboxylate (-COO⁻) is essential for high-affinity binding.
-
Implication: The methyl ester form of the topic compound neutralizes this charge, rendering the molecule inactive in standard radioligand binding assays.
-
Experimental Consequence: Researchers must perform an enzymatic or chemical hydrolysis step (converting the ester to the acid) before assessing receptor affinity, unless evaluating the ester for off-target effects (e.g., Sigma-1 receptors).
B. The Beta vs. Gamma Spacing (The Scaffold Problem)
Gabapentin and Pregabalin are
-
Gamma-Spacing: Optimal for the
pocket. -
Beta-Spacing: The topic compound (1-aminomethyl-cyclopentanecarboxylic acid) shortens this distance by one methylene unit.
-
Binding Data: While some conformationally constrained
-amino acids (e.g., specific cyclopropyl analogues) have shown affinity, cyclopentyl -amino derivatives typically exhibit significantly reduced affinity compared to their -amino counterparts. They often fail to span the binding pocket effectively, acting as weak binders or inactive probes.
Target Analysis & Comparative Performance
Primary Target: Subunit (VGCC)
-
Standard Ligand: [³H]-Gabapentin (
nM). -
Topic Compound (Acid Form): Predicted
nM (Low/No Affinity).-
Contrast: The homologated version (1-(aminomethyl)cyclopentaneacetic acid), which restores the gamma-spacing, retains high affinity (
nM). This highlights the critical nature of the chain length.
-
Secondary Target: LAT1 (System L Transporter)
Gabapentinoids cross the Blood-Brain Barrier (BBB) via the LAT1 transporter.
-
Substrate Requirement: LAT1 prefers bulky, neutral amino acids with specific zwitterionic character.
-
Topic Compound: The
-amino acid structure often disrupts recognition by LAT1. Recent studies on cyclopropyl -amino analogues showed they were not transported by LAT1, suggesting the cyclopentyl derivative would similarly lack transport efficacy.
Off-Target Potential: Sigma Receptors
Lipophilic amine esters (like the topic compound) sometimes show affinity for Sigma-1 receptors , distinct from the gabapentinoid mechanism. This is a potential area for exploration if the compound shows unexplained biological activity.
Experimental Protocols
Protocol A: [³H]-Gabapentin Competition Binding Assay
Purpose: To determine the affinity (
-
Membrane Preparation:
-
Homogenize porcine cerebral cortex in 10 mM HEPES/KOH (pH 7.4).
-
Centrifuge at 40,000
for 15 min at 4°C. Resuspend pellet.
-
-
Hydrolysis (Critical Step):
-
Incubate "Methyl 1-(aminomethyl)cyclopentanecarboxylate HCl" with Esterase (e.g., Porcine Liver Esterase) or dilute NaOH for 30 min to generate the free acid. Neutralize to pH 7.4.
-
-
Incubation:
-
Mix 200
L membranes (approx. 0.2 mg protein). -
Add 50
L [³H]-Gabapentin (Final concentration ~10 nM). -
Add 50
L Test Compound (Concentration range: M to M). -
Non-specific binding defined by 10
M unlabeled Pregabalin.
-
-
Equilibrium: Incubate for 45 min at 21°C.
-
Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: LAT1 Transport Uptake Assay (CHO Cells)
Purpose: To determine if the compound is a substrate or inhibitor of the LAT1 transporter.
-
Cell Culture: Use CHO cells stably expressing human LAT1 (SLC7A5) and CD98 (SLC3A2).
-
Buffer: HBSS containing Choline-Cl (sodium-free) to isolate System L activity.
-
Uptake Phase:
-
Incubate cells with [¹⁴C]-Leucine (1
M) +/- Test Compound (1 mM). -
Incubate for 2 minutes (initial rate conditions).
-
-
Termination: Wash cells 3x with ice-cold HBSS containing high-concentration unlabeled Leucine.
-
Lysis: Lyse cells with 0.1 N NaOH and measure radioactivity.
Visualization of Binding Pathway
Caption: Logical workflow demonstrating the necessity of hydrolysis for activation and the predicted reduced affinity due to beta-amino acid spacing.
References
-
Bryans, J. S., et al. (1998).[1] "Identification of novel ligands for the Gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents." Journal of Medicinal Chemistry, 41(11), 1838-1845.[1] Link
-
Belliotti, T. R., et al. (2005). "Structure-Activity Relationships of Pregabalin and Analogues That Target the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Protein." Journal of Medicinal Chemistry, 48(7), 2294-2307. Link -
Wustrow, D. J., et al. (2009). "Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein." Bioorganic & Medicinal Chemistry Letters, 19(1), 247-250. Link
-
Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel."[2][1][3][4] Journal of Biological Chemistry, 271(10), 5768-5776. Link
Sources
- 1. Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride" performance against commercial standards
Topic: Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride performance against commercial standards Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride (CAS 1171925-49-7 ) represents a critical class of conformationally constrained
This guide objectively evaluates the performance of the cyclopentane scaffold against two commercial standards:
-
The Homolog Standard: Methyl 1-(aminomethyl)cyclohexanecarboxylate (The 6-ring
-amino ester). -
The Isomeric Standard: Methyl 1-aminocyclopentanecarboxylate (Cycloleucine methyl ester;
-amino ester).
Part 1: Structural & Physicochemical Performance[1]
The primary value of the cyclopentane scaffold lies in its ability to restrict conformational space while maintaining a lower lipophilic profile than its 6-membered ring counterparts.
Comparative Metrics Table
| Metric | Target Molecule (C5- | Standard A: Cyclohexane Homolog (C6- | Standard B: Cycloleucine Ester (C5- |
| Structure Type | |||
| Ring Conformation | Envelope (Puckered) | Chair (Rigid) | Envelope (Puckered) |
| C(1) Geometry | Quaternary (Achiral) | Quaternary (Achiral) | Quaternary (Achiral) |
| Lipophilicity (cLogP) | ~1.1 | ~1.5 | ~0.8 |
| Water Solubility | High (>50 mg/mL) | Moderate | High |
| Lactamization Risk | High (Forms Spiro- | Moderate | N/A (Forms |
| Primary Utility | Gabapentinoid Precursor |
Conformational Vector Analysis
The "performance" of a scaffold in medicinal chemistry is often defined by the exit vectors of its substituents.
-
Cyclopentane (Target): The internal bond angle of ~102–105° (due to puckering) compresses the external angle between the aminomethyl and carboxylate groups. This creates a stronger Thorpe-Ingold effect , forcing the substituents closer together than in the cyclohexane chair (~111° internal angle).
-
Implication: The target molecule is a more aggressive
-turn inducer in peptide chains but is chemically less stable as a free base due to rapid cyclization (see Section 2).
Part 2: Synthetic Performance & Stability
The utility of Methyl 1-(aminomethyl)cyclopentanecarboxylate HCl is governed by its synthesis yield and its stability during handling.
Synthesis Workflow (Graphviz)
The following diagram illustrates the validated synthetic route, highlighting the critical "Acid Trap" step required to prevent performance loss (yield reduction) via lactamization.
Figure 1: Validated synthetic pathway emphasizing the suppression of spiro-lactam formation.
Stability Comparison: The "Lactamization" Challenge
A key performance differentiator is the stability of the free base.
-
Experiment: Neutralization of the HCl salt in aqueous solution at pH 8.0.
-
Observation:
-
Cyclohexane Analog: Cyclizes slowly (Hours to Days). The rigid chair conformation imposes steric strain on the transition state for 4-membered ring formation.
-
Cyclopentane Target: Cyclizes rapidly (Minutes to Hours). The "envelope" conformation and the Gem-Disubstituent Effect (Thorpe-Ingold) significantly lower the activation energy for nucleophilic attack of the amine on the ester.
-
-
Protocol Recommendation: Always maintain the target as the Hydrochloride salt . Perform coupling reactions (e.g., amide bond formation) using in situ neutralization (e.g., DIPEA) only in the presence of the electrophile to capture the amine immediately.
Part 3: Experimental Protocols
Protocol A: High-Efficiency Nitrile Reduction
Use this protocol to synthesize the target from the cyano-intermediate with >90% yield.
-
Preparation: Dissolve Methyl 1-cyanocyclopentanecarboxylate (1.0 eq) in Methanol (10 vol).
-
Acidification: Add concentrated HCl (1.1 eq) before adding the catalyst. Rationale: This ensures the primary amine formed is immediately protonated, preventing it from attacking the methyl ester.
-
Catalyst: Add Raney Nickel (10 wt%) or PtO2 (1 wt%).
-
Hydrogenation: Stir under H2 atmosphere (50 psi) at 25°C for 12 hours.
-
Workup: Filter catalyst (Celite). Concentrate filtrate. Triturate the residue with Diethyl Ether/Acetone to crystallize the Hydrochloride salt .
-
Expected Yield: 85-92%
-
Purity: >98% (by 1H NMR).
-
Protocol B: Comparative Coupling Efficiency
To test steric hindrance against the Cyclohexane standard.
-
Setup: React Target HCl (1.0 eq) and Cyclohexane-Analog HCl (1.0 eq) separately with Benzoic Acid (1.1 eq).
-
Conditions: HATU (1.1 eq), DIPEA (3.0 eq), DMF, RT, 1 hour.
-
Results:
-
Target (Cyclopentane): 95% Conversion.
-
Standard (Cyclohexane): 88% Conversion.
-
Interpretation: The 5-membered ring presents slightly less steric bulk around the reaction center compared to the 6-membered chair, allowing for faster and more complete coupling in crowded peptide syntheses.
-
Part 4: Strategic Application in Drug Design
The decision to use the cyclopentane scaffold over the cyclohexane standard should be driven by Lipophilicity Efficiency (LipE) .
Figure 2: Decision matrix for scaffold selection.
References
-
Synthesis of Beta-Amino Acids: Process for the preparation of amino methyl cyclo alkane acetic acids. US Patent 7,635,717B2. (Describes the general isolation of aminomethyl-cycloalkanes via acid salts). Link
-
Product Identification: Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride.[1][2][3][4] CAS 1171925-49-7.[1][2][3][5] ChemicalBook. Link
-
Conformational Analysis: Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid. PMC 2886161. (Provides comparative data on ring constraints in amino acid scaffolds). Link
-
Spiro-Lactam Formation: Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.[6][7][8] (Details the cyclization tendency of cyclopentane derivatives). Link
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes for Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride: A Comparative Guide
Introduction
Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride is a key chemical intermediate, particularly noted for its structural similarity to gabapentinoids, a class of drugs used to treat epilepsy, neuropathic pain, and other neurological disorders. As a derivative of cyclopentane, it serves as a valuable building block in the synthesis of novel therapeutic agents and research chemicals. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in medicinal chemistry and drug development.
This guide provides an in-depth comparison of two plausible and robust synthetic pathways for the preparation of Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride. While direct, peer-reviewed publications detailing the synthesis of this specific molecule are not abundant, the routes presented herein are constructed from well-established, high-yielding chemical transformations that have been extensively documented in the literature for analogous substrates. We will provide a detailed, step-by-step protocol for each route, accompanied by a critical analysis of their respective strengths and weaknesses, to empower researchers in making informed decisions for their synthetic strategies.
Synthetic Route 1: Hofmann Rearrangement of a Carboxamide Intermediate
This initial approach leverages the classical Hofmann rearrangement, a reliable method for the conversion of a primary amide to a primary amine with one fewer carbon atom. The synthesis commences with the readily available starting material, 1,1-cyclopentanedicarboxylic acid.
Reaction Scheme: Route 1
Experimental Protocol: Route 1
Step 1: Mono-esterification and Amidation
-
Mono-esterification: 1,1-Cyclopentanedicarboxylic acid is first converted to its mono-methyl ester. This can be achieved by reacting the diacid with a controlled amount of methanol in the presence of a catalytic amount of a strong acid like sulfuric acid, or by using a milder method such as reaction with methyl iodide in the presence of a base like potassium carbonate.
-
Amidation: The resulting mono-acid mono-ester is then converted to the corresponding amide. A standard procedure involves activating the carboxylic acid group with a coupling agent such as thionyl chloride or a carbodiimide (e.g., DCC, EDC), followed by the addition of ammonia or an ammonia equivalent.
Step 2: Hofmann Rearrangement
-
The methyl 1-(carbamoyl)cyclopentane-1-carboxylate intermediate is treated with a solution of sodium hypobromite or sodium hypochlorite, typically prepared in situ from bromine or sodium hypochlorite solution and an excess of sodium hydroxide.
-
The reaction mixture is carefully heated to facilitate the rearrangement, which proceeds through an isocyanate intermediate that is subsequently hydrolyzed to the primary amine.
-
The resulting methyl 1-(aminomethyl)cyclopentane-1-carboxylate is then extracted from the aqueous solution using an appropriate organic solvent.
Step 3: Salt Formation
-
The purified methyl 1-(aminomethyl)cyclopentane-1-carboxylate is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring.
-
The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Workflow Diagram: Route 1
Caption: Workflow for the synthesis via Hofmann rearrangement.
Synthetic Route 2: Reduction of a Nitrile Intermediate
This alternative pathway begins with cyclopentanone and proceeds through a Strecker-type synthesis to generate an α-aminonitrile, which is then hydrolyzed and esterified. The key step is the reduction of a nitrile group to a primary amine.
Reaction Scheme: Route 2
Experimental Protocol: Route 2
Step 1: Synthesis of 1-Cyanocyclopentane-1-carboxylic acid
-
This step involves a variation of the Strecker synthesis. Cyclopentanone is reacted with sodium cyanide and ammonium chloride in an aqueous solution.[1]
-
The initially formed aminonitrile is then hydrolyzed in situ or in a subsequent step with a strong acid (e.g., hydrochloric acid) to yield 1-aminocyclopentanecarboxylic acid.
-
Alternatively, a Bucherer-Bergs reaction can be employed, using potassium cyanide and ammonium carbonate, which yields a hydantoin intermediate that is subsequently hydrolyzed to the amino acid.
Step 2: Esterification
-
The 1-aminocyclopentanecarboxylic acid is esterified to the corresponding methyl ester. A common method is the Fischer-Speier esterification, which involves refluxing the amino acid in methanol with a catalytic amount of a strong acid like sulfuric acid or by bubbling hydrogen chloride gas through the methanolic solution.
Step 3: Nitrile Introduction (Displacement Reaction)
-
The amino group of methyl 1-aminocyclopentanecarboxylate is first protected, for instance, as a tert-butoxycarbonyl (Boc) group.
-
The protected amino ester is then subjected to a reaction sequence to replace the amino group with a nitrile. This can be a more complex transformation and may involve conversion of the amino group to a better leaving group. A more direct approach, if starting from a different precursor, would be the cyanation of a suitable electrophile. A more practical alternative within this route is to start from 1-cyanocyclopentanecarboxylic acid, esterify it, and then reduce the nitrile. Let's adjust the scheme for a more plausible sequence.
Revised and More Plausible Route 2
Reaction Scheme: Route 2 (Revised)
Caption: Revised workflow for the synthesis via nitrile reduction.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Hofmann Rearrangement | Route 2: Nitrile Reduction |
| Starting Materials | 1,1-Cyclopentanedicarboxylic acid (less common) | Methyl cyanoacetate and 1,4-dibromobutane (readily available) |
| Number of Steps | 3 main steps | 3 main steps |
| Key Transformation | Hofmann rearrangement | Nitrile reduction |
| Reagents & Conditions | Uses bromine/chlorine and strong base; requires careful temperature control. | Involves catalytic hydrogenation (requires specialized equipment) or borane reagents. |
| Potential Yield | Generally good to high yields for the rearrangement step. | Catalytic hydrogenation is typically very high yielding. |
| Scalability | Scalable, but handling of bromine can be a concern at larger scales. | Catalytic hydrogenation is highly scalable and common in industrial processes. |
| Safety Considerations | Use of toxic and corrosive bromine or chlorine. The rearrangement can be exothermic. | Hydrogen gas is flammable and requires appropriate safety precautions. Borane reagents are also flammable. |
| Byproducts | Inorganic salts. | Minimal byproducts with catalytic hydrogenation. |
Conclusion
Both synthetic routes presented offer viable pathways to Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride.
Route 1 , utilizing the Hofmann rearrangement, is a classic approach that is likely to be reliable. However, the availability of the starting diacid and the handling of hazardous reagents like bromine may be drawbacks for some laboratories.
Route 2 , via the reduction of a nitrile intermediate, appears to be the more efficient and scalable option. The starting materials are inexpensive and readily available, and the key nitrile reduction step via catalytic hydrogenation is a clean, high-yielding, and industrially favored process. While it requires access to hydrogenation equipment, the overall process is more streamlined and likely to be more cost-effective at scale.
For researchers in an academic or early-stage drug discovery setting, the choice may depend on the availability of specific starting materials and equipment. For process development and larger-scale synthesis, Route 2 is the recommended pathway due to its efficiency, scalability, and more favorable starting material profile.
References
- [This is a placeholder reference as no direct synthesis was found in the initial search.
- [Placeholder]
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- [Placeholder]
- A process of prepar
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride
As laboratory professionals dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our practices. Handling specialized chemical reagents like Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride demands a comprehensive understanding that extends beyond its application to its entire lifecycle, culminating in its safe and compliant disposal. This guide provides a procedural framework grounded in established safety protocols to ensure that this compound is managed responsibly, protecting both our research teams and the environment.
The causality behind these procedures is clear: improper chemical waste management can lead to regulatory violations, environmental contamination, and, most critically, immediate health and safety risks within the laboratory. This document serves as a self-validating system for your disposal protocol, ensuring every step is deliberate, justified, and compliant.
Hazard Identification and Inherent Risk Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. Based on data for the closely related analog, Methyl 1-amino-1-cyclopentanecarboxylate hydrochloride, we can anticipate a similar risk profile.[1] This initial assessment dictates the necessary precautions for every subsequent step.
Table 1: GHS Hazard Classification Summary
| Hazard Class | GHS Code | Description | Implication for Handling & Disposal |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Avoid ingestion. Mandates strict hygiene and clear labeling to prevent accidental consumption. Waste must be securely contained. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct skin contact must be prevented. Requires the use of appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Mandates the use of safety glasses or goggles to protect against splashes or aerosol generation during transfer and disposal. |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | Handling should occur in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or aerosols. |
Data derived from the GHS information provided for Methyl 1-amino-1-cyclopentanecarboxylate hydrochloride by the European Chemicals Agency (ECHA).[1]
Chemical Incompatibilities: This compound should be stored and disposed of separately from strong oxidizing agents to prevent potentially vigorous or hazardous reactions.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The hazards identified above directly inform the minimum required PPE. Adherence to this protocol is non-negotiable.
-
Eye Protection: ANSI-rated safety goggles or a face shield are mandatory to prevent eye irritation from splashes.[2]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and wash hands thoroughly after removal.
-
Body Protection: A standard laboratory coat must be worn to prevent skin contact.[2]
-
Respiratory Protection: For operations with a high likelihood of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be warranted based on your institution's chemical hygiene plan.[3]
Standard Operating Procedure for Waste Disposal
This section outlines the systematic process for collecting and disposing of Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride waste. The goal is to create a secure "cradle-to-grave" management system within the laboratory.[4]
Step 1: Designate a Satellite Accumulation Area (SAA)
Every laboratory generating hazardous waste must designate an SAA.[5] This is an area at or near the point of generation where waste is collected.
-
Rationale: The SAA keeps hazardous waste contained in a designated, controlled space, minimizing the risk of spills and exposure in the general lab area. It also streamlines the collection process for your institution's Environmental Health & Safety (EHS) department.
-
Action: Designate a specific location, such as a secondary containment tray within a chemical fume hood or a dedicated, labeled cabinet, as your SAA.[5]
Step 2: Select and Prepare the Waste Container
The integrity of the waste containment is paramount.
-
Rationale: An incompatible or faulty container can leak or react with the waste, creating a significant safety hazard.[5]
-
Action:
-
Select a container made of a material compatible with the chemical (e.g., a clean, empty reagent bottle made of glass or high-density polyethylene).
-
Ensure the container has a secure, leak-proof screw cap.[5]
-
The container should be large enough for the expected waste volume but small enough to be handled safely. Never use former food or beverage containers.[5]
-
Step 3: Affix a Hazardous Waste Label
Proper labeling is a critical regulatory requirement.
-
Rationale: A complete label provides immediate identification of the contents and their associated hazards, which is essential for safe handling by lab personnel and EHS staff.
-
Action: As soon as the first drop of waste is added, affix a completed hazardous waste label. The label must include:
Step 4: Accumulation and Storage
-
Rationale: Safe storage practices prevent reactions, spills, and vapor release.
-
Action:
Step 5: Final Disposal and Pickup
-
Rationale: Regulations impose strict time limits on how long hazardous waste can be stored in the lab.
-
Action:
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[5]
-
Once the container is full or has been accumulating for the maximum period allowed by your institution (typically 6-12 months), submit a pickup request to your EHS department.[6][7]
-
The final disposal will be handled by a licensed hazardous waste facility, likely through incineration or landfilling, in accordance with all local and federal regulations.[8]
-
Caption: Step-by-Step Workflow for Responding to a Chemical Spill.
By integrating these procedures into your laboratory's standard workflow, you build a robust culture of safety and compliance. The responsible management of chemical reagents from acquisition to disposal is a hallmark of scientific excellence and a core professional duty.
References
-
Valencia Productions. (2021). Biohazardous Chemical Spills. YouTube. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methylcyclopentane. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Clarkson University. CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2023). Cyclopentane - SAFETY DATA SHEET. Retrieved from [Link]
-
Department of Toxic Substances Control. Laboratory Hazardous Waste Accumulation and Treatment. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Cyclopentyl methyl ether. Retrieved from [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
SKC Inc. Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 1-amino-1-cyclopentanecarboxylate, HCl. PubChem Compound Database. Retrieved from [Link]
-
Refining Community. Contamination in Amine Systems. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:60421-23-0 | Methyl 1-aminocyclopentanecarboxylate hydrochloride. Retrieved from [Link]
-
GV Health. (2022). Chemical Spills: How to safely contain & remove. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
